Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91503. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXVFUUHSZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949819 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
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Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-48-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-48-5 | |
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| Record name | Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride | |
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| Record name | 27063-48-5 | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
This technical guide provides a comprehensive overview of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, handling, and applications.
Core Chemical Identity and Properties
This compound, also known as 5-norbornene-2-carbonyl chloride, is a bicyclic acyl chloride. Its rigid, strained ring system and reactive acyl chloride functionality make it a valuable intermediate for introducing the norbornene scaffold into more complex molecules. The presence of a double bond also allows for a wide range of subsequent chemical transformations.
The Chemical Abstracts Service (CAS) number for this compound is 27063-48-5 .[1][2][3][4]
A summary of its key chemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 27063-48-5 | [1][2][3] |
| Molecular Formula | C8H9ClO | [5][6] |
| Molecular Weight | 156.61 g/mol | [1] |
| Monoisotopic Mass | 156.0342 Da | [5] |
| Appearance | (Typically) Liquid | Inferred from related compounds |
| Boiling Point | Not readily available | |
| Solubility | Reacts with water; Soluble in aprotic organic solvents | General chemical knowledge |
The Critical Role of Stereoisomerism: Endo and Exo Forms
A crucial aspect of the chemistry of this compound is the existence of endo and exo stereoisomers. This isomerism arises from the orientation of the carbonyl chloride group relative to the bicyclic ring system. In the exo isomer, the substituent points away from the longer bridge of the bicyclic system, while in the endo isomer, it is oriented towards it.
The Diels-Alder reaction used to create the norbornene skeleton often results in a mixture of these isomers, with the endo product typically being the kinetic favorite due to secondary orbital interactions. However, the exo isomer is generally the thermodynamically more stable product. The ratio of these isomers can be influenced by reaction conditions and can also be altered post-synthesis.[7][8] For instance, treatment with a base like potassium t-butoxide can lead to isomerization.[7]
The specific stereoisomer used can have a significant impact on the biological activity of the final compound, as the three-dimensional arrangement of atoms is critical for molecular recognition in biological systems.
Caption: General representation of endo and exo isomers in a norbornene system.
Synthesis and Reaction Mechanisms
This compound is most commonly synthesized from its corresponding carboxylic acid, 5-norbornene-2-carboxylic acid (CAS 120-74-1).[9] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent.
Recommended Synthetic Protocol
The method of choice for this conversion is the use of oxalyl chloride or thionyl chloride in an aprotic solvent, often with a catalytic amount of N,N-dimethylformamide (DMF). This approach is favored due to the clean reaction profile, as the byproducts are gaseous (CO, CO2, HCl, or SO2 and HCl), which simplifies purification.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-norbornene-2-carboxylic acid (1.0 eq, typically a mixture of endo/exo isomers) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).[10]
-
Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.[10]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Work-up: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude this compound is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Mechanistic Rationale
The use of DMF as a catalyst is crucial for an efficient reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic structure and the presence of stereoisomers. Key signals would include the olefinic protons of the norbornene system (typically around 6.0-6.5 ppm) and a series of aliphatic protons in the range of 1.0-3.5 ppm.[7][10][11] The chemical shifts and coupling constants of the proton at C2 would be indicative of the endo or exo configuration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (around 170-180 ppm), the olefinic carbons (around 130-140 ppm), and several aliphatic carbons.[11][12]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. This is at a higher frequency than the C=O stretch of the corresponding carboxylic acid. The C=C stretch of the alkene would appear around 1630-1680 cm⁻¹.[13]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks.[5]
Safety and Handling
Acyl chlorides, including this compound, are reactive and corrosive compounds that require careful handling.
-
Inhalation: The vapors are corrosive and can cause severe irritation to the respiratory tract.[14]
-
Skin and Eye Contact: The liquid can cause severe burns to the skin and eyes.[14]
-
Ingestion: Ingestion can cause severe damage to the gastrointestinal tract.
-
Reactivity: It reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas. It is also incompatible with strong bases and oxidizing agents.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Store in a cool, dry place away from incompatible materials, in a tightly sealed container under an inert atmosphere.[15]
-
In case of a spill, use an inert absorbent material for cleanup and avoid using water.[14]
Applications in Drug Discovery and Development
The rigid bicyclic scaffold of the norbornene moiety is of significant interest in medicinal chemistry. It can act as a bioisostere for phenyl rings and other aromatic systems, while providing a defined three-dimensional structure that can be used to orient functional groups for optimal interaction with biological targets.
This compound serves as a versatile starting material for introducing this scaffold. The reactive acyl chloride can readily undergo reactions such as:
-
Amide formation: Reaction with amines to form amides, which are common functional groups in drug molecules.
-
Ester formation: Reaction with alcohols to form esters.
-
Friedel-Crafts acylation: Reaction with aromatic compounds to form ketones.
A notable example of the application of the bicyclo[2.2.1]heptane scaffold is in the development of selective antagonists for the chemokine receptor CXCR2, which has been identified as a potential target for treating metastatic cancer.[16] The introduction of this bridged ring system was a key strategy in achieving selectivity and desirable pharmacokinetic properties.[16] The use of bicyclic and cage compounds is a widespread strategy in the development of polymers, medicinals, and pesticides.[17]
Conclusion
This compound is a valuable and versatile chemical intermediate. A thorough understanding of its properties, stereochemistry, and reactivity is essential for its effective use in the synthesis of complex molecules, particularly in the field of drug discovery. The synthetic protocols and safety information provided in this guide are intended to support researchers in the safe and efficient application of this important building block.
References
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Pal'chikov, V.A., et al. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Russian Journal of Organic Chemistry, 49(8), 1122-1134. [Link]
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PubChemLite. This compound. [Link]
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National Center for Biotechnology Information. Bicyclo(2.2.1)hept-5-en-2-ol. PubChem Compound Database. [Link]
- Google Patents. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
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Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
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NIST. Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-. NIST Chemistry WebBook. [Link]
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Wang, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Advances, 8(21), 11467-11477. [Link]
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Cheméo. Chemical Properties of 2-chloro-2-cyano bicyclo[2.2.1]hept-5-ene, exo. [Link]
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Thieme. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. [Link]
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PubChemLite. (2-endo,3-exo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarbonyl dichloride. [Link]
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Master Organic Chemistry. Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
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SpectraBase. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Optional[13C NMR]. [Link]
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Methylamine Supplier. Bicyclo[2.2.1]Hept-5-Ene-2-Carbonitrile. [Link]
- An In-depth Technical Guide to Bicyclo[2.2.1]heptane-2-carbonyl ...
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An In-Depth Technical Guide to the Stereochemistry of endo vs exo Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Abstract
The bicyclo[2.2.1]heptene framework is a privileged scaffold in medicinal chemistry and materials science, offering a rigid three-dimensional structure that is valuable for probing biological interactions and constructing complex molecular architectures.[1] The stereochemical orientation of substituents on this bicyclic system, designated as endo or exo, profoundly influences molecular properties and reactivity. This technical guide provides a comprehensive exploration of the stereochemistry of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, key intermediates in the synthesis of a wide range of bioactive molecules and functional materials.[2] We will delve into the fundamental principles governing the stereoselective synthesis of these isomers via the Diels-Alder reaction, discuss robust analytical methods for their differentiation, and provide detailed experimental protocols with an emphasis on the causal factors behind procedural choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of norbornene stereochemistry.
Introduction: The Significance of Stereoisomerism in the Bicyclo[2.2.1]heptene System
The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptene skeleton, commonly known as norbornene, makes it an invaluable building block in drug discovery and development.[1] The precise spatial arrangement of functional groups on this scaffold can lead to dramatic differences in biological activity, pharmacokinetic profiles, and material properties. The distinction between endo and exo stereoisomers at the C2 position is of paramount importance.[3]
In the endo isomer, the substituent is oriented towards the C5-C6 double bond, on the same side as the longer bridge, creating a more sterically hindered environment.[3][4] Conversely, the exo isomer has its substituent pointing away from the double bond, resulting in a less sterically congested and generally more thermodynamically stable conformation.[3][5] Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, as a reactive acylating agent, serves as a versatile precursor for a multitude of derivatives, including amides, esters, and ketones, making the stereocontrolled synthesis of its endo and exo forms a critical aspect of modern organic synthesis.
The Diels-Alder Reaction: A Gateway to the Bicyclo[2.2.1]heptene Scaffold
The cornerstone of synthesizing the bicyclo[2.2.1]heptene framework is the [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. In the context of our target molecule, this involves the reaction of cyclopentadiene (the diene) with acryloyl chloride (the dienophile). The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control.[5]
Kinetic vs. Thermodynamic Control: Dictating the endo/exo Ratio
The Diels-Alder reaction is subject to kinetic and thermodynamic control, meaning the product distribution can be influenced by reaction temperature and time.[5][6]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest, i.e., the one with the lower activation energy transition state, will predominate.[5][6] In the Diels-Alder reaction of cyclopentadiene, the endo product is the kinetically favored product.[5][7] This preference is attributed to "secondary orbital interactions" between the p-orbitals of the developing double bond in the diene and the p-orbitals of the electron-withdrawing group on the dienophile in the transition state. This stabilizing interaction lowers the energy of the endo transition state.
-
Thermodynamic Control (High Temperature): At elevated temperatures, the Diels-Alder reaction becomes reversible.[5] This allows for an equilibrium to be established between the reactants and the products. Under these conditions, the most stable product will be the major isomer. The exo isomer is generally more stable due to reduced steric hindrance between the substituent at the C2 position and the C5-C6 double bond.[5] Therefore, under thermodynamic control, the exo product is favored.
The interplay between kinetic and thermodynamic control is a crucial consideration for selectively synthesizing either the endo or exo isomer.
Caption: Energy profile of the Diels-Alder reaction.
Synthesis and Stereochemical Control
The selective synthesis of either the endo or exo isomer of this compound hinges on the careful selection of reaction conditions to favor either kinetic or thermodynamic pathways.
Preferential Synthesis of the endo Isomer (Kinetic Control)
To favor the formation of the endo isomer, the Diels-Alder reaction should be conducted under conditions that promote kinetic control. This typically involves:
-
Low Reaction Temperatures: Running the reaction at or below room temperature minimizes the reversibility of the cycloaddition, thus trapping the kinetically favored endo product.[5]
-
Use of Lewis Acid Catalysts: Lewis acids can coordinate to the carbonyl group of the dienophile, increasing its reactivity and often enhancing the endo selectivity.[8] This is because the catalyst can further stabilize the secondary orbital interactions in the endo transition state.
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Note: The synthesis of the acyl chloride is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The following protocol outlines the synthesis of the precursor carboxylic acid, from which the acyl chloride can be readily prepared.
A procedure adapted from patented literature for a similar ester derivative provides a reliable method.[9]
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.
-
Dissolve acryloyl chloride's corresponding acid, acrylic acid, in a suitable solvent like toluene.
-
Cool the solution to 0°C.
-
If desired for enhanced selectivity and rate, add a Lewis acid catalyst such as boron trifluoride etherate.[9]
-
Slowly add the freshly prepared cyclopentadiene to the cooled solution.
-
Allow the reaction to proceed at a low temperature for a specified period.
-
Work up the reaction by quenching with a weak acid, followed by extraction and purification.
Preferential Synthesis of the exo Isomer (Thermodynamic Control)
To obtain the exo isomer as the major product, conditions that facilitate the equilibration to the more stable isomer are necessary. This generally involves:
-
Elevated Reaction Temperatures: Heating the reaction mixture allows the initially formed endo adduct to undergo a retro-Diels-Alder reaction, reforming the diene and dienophile.[5] These can then recombine to form the more thermodynamically stable exo product.
-
Isomerization of the endo Adduct: The endo isomer can be isomerized to the exo isomer by treatment with a base.[10] This process proceeds via an enolate intermediate, which can then be protonated from the less sterically hindered face to yield the exo product.
Experimental Protocol: Isomerization of endo to exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative
A patented method for a similar ester derivative demonstrates this isomerization.[10]
-
Dissolve the endo-rich mixture in a suitable solvent such as t-butanol.
-
Add a catalytic amount of a strong base, for example, potassium t-butoxide.[10]
-
Stir the reaction at room temperature or with gentle heating, monitoring the isomerization by a suitable analytical technique (e.g., GC-MS or NMR).
-
Once equilibrium is reached, neutralize the base and isolate the exo-rich product through extraction and purification.
Caption: Workflow for stereoselective synthesis.
Spectroscopic Characterization and Differentiation of endo and exo Isomers
Unambiguous characterization of the endo and exo isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[11] The different spatial environments of the protons and carbons in the two isomers lead to distinct chemical shifts and coupling constants in their NMR spectra.[12]
¹H NMR Spectroscopy
Key diagnostic signals in the ¹H NMR spectrum allow for the differentiation of the endo and exo isomers.
-
Vinyl Protons (H5 and H6): The chemical shifts of the olefinic protons are often subtly different between the two isomers.
-
Bridgehead Protons (H1 and H4): These protons typically appear as multiplets and can show slight variations in their chemical shifts.
-
Proton at C2: The chemical shift and coupling pattern of the proton attached to the carbon bearing the carbonyl chloride group is highly diagnostic. In the endo isomer, this proton is in closer proximity to the π-system of the double bond, which can influence its shielding.
-
Coupling Constants: The coupling constants between adjacent protons, particularly between H2 and H3, and between H2 and the bridgehead proton H1, can be informative. The dihedral angle between these protons differs in the endo and exo isomers, leading to different coupling constants as described by the Karplus equation.[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide valuable information for distinguishing between the isomers. The chemical shifts of the carbons, especially C2, C3, and the carbonyl carbon, will differ due to the varying steric and electronic environments.
Nuclear Overhauser Effect (NOE) Spectroscopy
For definitive stereochemical assignment, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is an invaluable technique.[12] This experiment reveals through-space correlations between protons that are in close proximity. In the endo isomer, a NOE correlation is expected between the proton at C2 and the protons on the C5-C6 double bond, whereas this correlation would be absent in the exo isomer.[12]
Table 1: Comparative ¹H NMR Data for endo and exo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester (a closely related derivative)
| Proton | endo Isomer Chemical Shift (ppm) | exo Isomer Chemical Shift (ppm) |
| H5/H6 | 5.94 (m), 6.19 (m)[10] | 6.10 (dd), 6.13 (dd)[10] |
| H1 | 3.21 (s)[10] | 3.03 (s)[10] |
| H4 | 2.90 (s)[10] | 2.89-2.95 (m)[10] |
| H2 | 2.92-2.96 (m)[10] | 2.19-2.23 (m)[10] |
| H3 | 1.90 (td), 1.28 (d)[10] | 1.86-1.95 (m), 1.33-1.38 (m)[10] |
| H7 | 1.43 (d)[10] | 1.53 (s), 1.33-1.38 (m)[10] |
Note: The data is for the ethyl ester derivative as reported in the cited patent.[10] The chemical shifts for the carbonyl chloride will be similar but may show slight variations.
Applications in Drug Development and Materials Science
The stereochemically pure endo and exo isomers of this compound are valuable starting materials for a variety of applications.
-
Drug Discovery: The rigid norbornene scaffold is used to create conformationally restricted analogues of biologically active molecules. This allows for the exploration of the bioactive conformation and can lead to compounds with improved potency and selectivity.[1] For example, bicyclo[2.2.1]heptane-containing compounds have been investigated as CXCR2 selective antagonists for the treatment of cancer metastasis.[1]
-
Polymer Chemistry: Norbornene derivatives are important monomers in Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with unique thermal and mechanical properties. The stereochemistry of the monomer can influence the properties of the resulting polymer.
-
Asymmetric Synthesis: These isomers can be used as chiral building blocks in the synthesis of complex natural products and other chiral molecules.
Conclusion
The stereochemistry of endo- and exo-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a fascinating and practically important area of organic chemistry. A thorough understanding of the principles of kinetic and thermodynamic control in the Diels-Alder reaction allows for the selective synthesis of either isomer. Robust analytical techniques, particularly NMR spectroscopy, are essential for the unambiguous characterization of these stereoisomers. The ability to access stereochemically pure endo and exo isomers of this versatile building block opens up a wide range of possibilities for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Google Patents.
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Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids. ResearchGate. URL: [Link]
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Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. URL: [Link]
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Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. ResearchGate. URL: [Link]
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APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. URL: [Link]
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Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing. URL: [Link]
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A Comprehensive Technical Guide to the Safe Handling of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a bifunctional molecule featuring a strained bicyclic alkene and a reactive acyl chloride. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel polymers and complex pharmaceutical agents. The strained norbornene moiety is amenable to a variety of transformations, including ring-opening metathesis polymerization (ROMP) and cycloaddition reactions, while the acyl chloride provides a versatile handle for esterification, amidation, and other nucleophilic acyl substitution reactions.
However, the very features that make this compound a powerful synthetic tool also impart significant chemical hazards. The acyl chloride group is highly reactive and susceptible to hydrolysis, releasing corrosive hydrochloric acid (HCl) gas upon contact with moisture. Therefore, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe utilization in a laboratory setting. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its handling, storage, and disposal.
Hazard Identification and Risk Assessment
Mechanism of Corrosivity: Acyl chlorides react readily with water, including atmospheric moisture, in an exothermic hydrolysis reaction to produce the corresponding carboxylic acid and hydrochloric acid. The released HCl is a strong, corrosive acid that can cause severe damage to skin, eyes, and the respiratory tract.
Prudent Handling and Engineering Controls
Given its corrosive nature, all manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical and corrosive vapors. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact and chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing. For larger quantities, a chemical-resistant suit is recommended. | Protects skin from spills and splashes. |
| Respiratory Protection | A full-face respirator with an acid gas cartridge is recommended, especially when working outside of a fume hood or with larger quantities. | Prevents inhalation of corrosive vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Experimental Workflow: A Self-Validating System
The following workflow is designed to minimize exposure and mitigate risks during the handling and use of this compound.
Caption: Safe handling workflow for this compound.
Emergency Procedures
Prompt and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
For small spills, cautiously neutralize with a suitable absorbent material such as sodium bicarbonate or a commercial spill kit designed for corrosive liquids. For larger spills, evacuate the area and contact emergency services. In all cases, wear appropriate PPE during cleanup.
Storage and Stability
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, amines, and strong bases.[2][3]
Toxicological and Ecological Information
Specific toxicological and ecological data for this compound are not available. However, based on its reactivity, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin, causing severe irritation and burns.[1] The hydrolysis product, hydrochloric acid, is corrosive to aquatic life. Therefore, this compound should not be released into the environment.
Disposal Considerations
All waste containing this compound should be treated as hazardous. It should be carefully quenched with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal. Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic building block whose utility is counterbalanced by its significant corrosive hazards. A comprehensive understanding of its reactivity, coupled with stringent adherence to the safety protocols outlined in this guide, is essential for its safe and effective use in research and development. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established best practices for handling reactive chemicals, researchers can minimize risks and harness the synthetic potential of this versatile molecule.
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An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Abstract
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a versatile bifunctional molecule integral to advanced organic synthesis and materials science. Its strained norbornene framework and reactive acyl chloride group provide a unique combination of properties, making it a valuable precursor for pharmaceuticals, specialty polymers, and complex organic scaffolds. This guide offers a comprehensive technical overview, detailing its synthesis, stereochemical considerations, characteristic reactions, and key applications, with a focus on the practical aspects relevant to researchers and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity and present established protocols for its preparation and handling, supported by authoritative references.
Core Molecular Structure and Nomenclature
This compound, with the chemical formula C8H9ClO and a molecular weight of 156.61 g/mol , is systematically named according to IUPAC nomenclature.[1][2] The name precisely describes its bicyclic nature, the seven carbon atoms in the bridged ring system, the location of the double bond, and the carbonyl chloride functional group.
This compound is a derivative of norbornene, a strained bicyclic alkene. The rigidity of the bicyclo[2.2.1]heptane skeleton imparts significant ring strain, which is a key factor in its reactivity, particularly in polymerization reactions.
A crucial aspect of its structure is the existence of endo and exo diastereomers. These isomers arise from the stereochemistry of the Diels-Alder reaction used in its synthesis. The substituent at the 2-position can be oriented either "syn" (exo) or "anti" (endo) with respect to the shorter bridge of the bicyclic system. The endo isomer is typically the kinetic product of the Diels-Alder reaction, favored by secondary orbital interactions, while the exo isomer is the thermodynamically more stable product.[3][4][5] This stereoisomerism can significantly influence the molecule's subsequent chemical behavior and the properties of its derivatives.
Synthesis and Purification
The preparation of this compound is a well-established, two-step synthetic sequence.
Step 1: Diels-Alder Reaction for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The synthesis commences with the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[6]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
-
Cyclopentadiene Generation: Cyclopentadiene is generated fresh by the thermal cracking of its dimer, dicyclopentadiene. This is achieved by heating the dimer to approximately 170°C and distilling the volatile cyclopentadiene monomer (boiling point ~41°C). The monomer should be used immediately as it readily dimerizes at room temperature.
-
Cycloaddition: The freshly distilled cyclopentadiene is slowly added to a solution of acrylic acid, often without a solvent or in a high-boiling hydrocarbon solvent. The reaction is exothermic and proceeds readily.
-
Reaction Completion and Work-up: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The resulting product, a mixture of endo and exo Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can be purified by vacuum distillation.
Rationale for Methodological Choices:
-
Fresh Cyclopentadiene: The instability of cyclopentadiene monomer necessitates its in situ generation to ensure high reactivity and yield.
-
Control of Exothermicity: Slow addition of the diene to the dienophile is crucial to manage the reaction's exothermicity and prevent unwanted side reactions.
Step 2: Conversion to the Acyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, the Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is combined with an excess of thionyl chloride. The reaction is typically performed neat or in an inert solvent like dichloromethane.
-
Reaction Conditions: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[7] The mixture is stirred, and may be gently heated to reflux, until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[9][10]
-
Purification: Excess thionyl chloride is removed by distillation, often under reduced pressure. The final product, this compound, is then purified by vacuum distillation.
Self-Validating System:
-
The cessation of gas evolution provides a clear indication that the reaction is complete.[10]
-
The use of fractional distillation for purification ensures the removal of unreacted starting materials and byproducts, yielding a high-purity product.
Synthesis Workflow Diagram
Caption: The process of ROMP and subsequent polymer modification.
Acylation and Derivatization
The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This makes it an excellent building block in organic synthesis.
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a common strategy for introducing the norbornene moiety into peptides or other biologically active molecules. [11]* Ester Formation: Reaction with alcohols produces esters.
-
Friedel-Crafts Acylation: It can be used to acylate aromatic rings under Friedel-Crafts conditions.
These reactions are typically high-yielding and can be performed under mild conditions.
Pharmaceutical and Agrochemical Synthesis
Derivatives of the bicyclo[2.2.1]heptane core are found in a variety of biologically active compounds. [12][13]The title compound serves as a versatile intermediate for the synthesis of these complex targets.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions. [14][15]
-
Corrosivity: As an acyl chloride, it is corrosive to the skin, eyes, and respiratory tract. [16][17][18]* Moisture Sensitivity: It reacts violently with water and moisture to produce Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and corrosive hydrogen chloride gas. [14][16]* Handling Procedures: All manipulations should be conducted in a well-ventilated chemical fume hood. [14]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [16][18]The compound should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place. [17]
Conclusion
This compound is a highly valuable and reactive synthetic intermediate. Its unique structural features, combining a strained, polymerizable alkene with a versatile acylating agent, provide access to a diverse range of complex molecules and functional materials. A thorough understanding of its synthesis, stereochemistry, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
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Title: Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Source: NIST Chemistry WebBook URL: [Link]
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Title: New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids Source: Synthetic Communications URL: [Link]
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Title: Converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]
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Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]
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Title: Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Source: Master Organic Chemistry URL: [Link]
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Title: Diels-Alder — Endo and Exo adducts Source: ChemTube3D URL: [Link]
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Title: Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride Source: ChemConnections URL: [Link]
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Title: The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas Source: Promerus, LLC URL: [Link]
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Title: Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] Source: Polymers URL: [Link]
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Title: Polymers Based on Norbornene Derivatives Source: Procedia Chemistry URL: [Link]
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Title: Practical Route for Catalytic Ring-Opening Metathesis Polymerization Source: ACS Macro Letters URL: [Link]
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Title: N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization Source: ACS Macro Letters URL: [Link]
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Title: Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents Source: RSC Publishing URL: [Link]
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Title: Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings Source: Aceto Corporation URL: [Link]
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Title: Safety Data Sheet: Acetyl chloride Source: Chemos GmbH & Co.KG URL: [Link]
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Title: Safety Data Sheet: Acetyl chloride D3 Source: Carl ROTH URL: [Link]
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Title: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Source: NIST Chemistry WebBook URL: [Link]
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An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: A Versatile Intermediate in Complex Synthesis
Introduction
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, also known as 5-norbornene-2-carbonyl chloride, is a bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure, combining a strained bicyclic alkene (norbornene) with a highly reactive acyl chloride, makes it a powerful building block for constructing complex molecular architectures. The inherent strain in the norbornene ring system imparts distinct reactivity to the double bond, while the acyl chloride provides a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Data
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [2][3][4] |
| CAS Number | 27063-48-5 | [2][3][5] |
| Canonical SMILES | C1C2CC(C1C=C2)C(=O)Cl | [6] |
| InChIKey | HXYXVFUUHSZSNV-UHFFFAOYSA-N | [6] |
| Appearance | Typically a liquid (may vary by purity) | N/A |
| Purity | Commercially available, typically ≥97% | [3] |
Synthesis Protocol and Mechanistic Rationale
The most common and direct laboratory synthesis of this compound involves the conversion of the corresponding carboxylic acid. The choice of chlorinating agent is critical for efficiency and purity.
Experimental Protocol: Synthesis from 5-Norbornene-2-carboxylic acid
This protocol details the conversion of 5-norbornene-2-carboxylic acid (a mixture of endo and exo isomers) to the target acyl chloride.
Materials:
-
5-Norbornene-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 5-norbornene-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: While stirring at 0 °C, add a catalytic amount of DMF (e.g., 0.1 eq) to the solution.[7] Subsequently, add oxalyl chloride (1.2 eq) dropwise to the reaction mixture.[7] The dropwise addition is crucial to control the evolution of gaseous byproducts (CO and HCl) and the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12 hours.[7] The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: The resulting solution contains the desired this compound. The solvent and any excess oxalyl chloride can be carefully removed under reduced pressure (in a well-ventilated fume hood) to yield the crude product.
-
Purification: The product is often used directly in subsequent steps due to its high reactivity. If necessary, purification can be achieved by vacuum distillation, though care must be taken to avoid decomposition.
Causality and Self-Validation:
-
Choice of Oxalyl Chloride: Oxalyl chloride is preferred over other chlorinating agents like thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, HCl) are all gaseous. This simplifies the work-up, as these byproducts are easily removed, driving the reaction to completion and often leaving a product of sufficient purity for subsequent steps without extensive purification.
-
Role of DMF Catalyst: The reaction proceeds via the Vilsmeier-Haack intermediate. DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, which is the active species that reacts with the carboxylic acid. This catalytic cycle is highly efficient for converting carboxylic acids to acyl chlorides.
-
Anhydrous Conditions: The protocol's validity hinges on maintaining strictly anhydrous conditions. This compound is an acyl chloride and is therefore highly sensitive to moisture.[8] Any contaminating water will hydrolyze the product back to the starting carboxylic acid, severely reducing the yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the acyl chloride and the strained norbornene double bond.
-
Acyl Chloride Reactivity: The carbonyl chloride group is a powerful acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). This reactivity is central to its use as a molecular scaffold, allowing for the straightforward introduction of the bicyclic moiety into larger molecules.
-
Norbornene Double Bond Reactivity: The double bond in the bicyclo[2.2.1]heptene system is highly strained and, therefore, more reactive than a typical acyclic double bond. It readily participates in:
-
Cycloaddition Reactions: It is an excellent dienophile in Diels-Alder reactions and undergoes various [2+2] and [3+2] cycloadditions.[9]
-
Polymerization: It is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with unique thermal and mechanical properties.
-
Electrophilic Additions: The strained bond is susceptible to addition reactions with various electrophiles.
-
These dual functionalities allow for orthogonal chemical strategies, where one group can be reacted selectively while preserving the other for subsequent transformations.
Key Reaction Pathways Diagram
Caption: Major reaction pathways for this compound.
Applications in Drug Development and Materials Science
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core is highly valued in drug design for exploring chemical space and optimizing ligand-receptor interactions.
-
Drug Discovery: Derivatives of the bicyclo[2.2.1]heptene scaffold have been investigated for various therapeutic targets. For instance, they have been incorporated into molecules designed as antagonists of the CXCR2 chemokine receptor, a strategy proposed for treating metastatic cancer.[10] The rigid bicyclic structure serves to orient key pharmacophoric groups in a defined three-dimensional arrangement. Other derivatives have been explored as inhibitors of thromboxane activity, making them of interest for treating thrombotic disorders and asthma.[11] The endo form of a related compound, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a key intermediate for synthesizing anti-HIV drugs and antibiotics.[12]
-
Materials Science: In polymer chemistry, the compound serves as a functional monomer.[13] The norbornene moiety can be polymerized via ROMP to create polymers with high thermal stability and tailored mechanical properties. The acyl chloride handle allows for post-polymerization modification, enabling the creation of functional materials for a wide range of applications.[14]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety.
-
Hazards: Acyl chlorides are corrosive and react violently with water. The compound is harmful if swallowed, inhaled, or comes into contact with skin, causing skin irritation and serious eye irritation.[15] It is also corrosive to the respiratory tract.[16]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[8][15]
-
Handling: Avoid all contact with skin and eyes and do not breathe vapors.[8] Use only in a well-ventilated area.[15] Keep away from moisture, as it will readily hydrolyze.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8] It is recommended to store in a cool, dry place, such as at 2-8°C.[4] Store locked up in a well-ventilated area.[15]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The combination of a reactive acyl chloride and a strained bicyclic alkene within a single, compact molecule provides chemists with a powerful tool for the synthesis of complex organic molecules, novel polymers, and pharmacologically active compounds. A comprehensive understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.
References
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New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Thieme. Available at: [Link]
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APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Available at: [Link]
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Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide | Request PDF. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Challenges of a Strained Acyl Chloride
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a derivative of the highly strained norbornene scaffold, is a valuable bifunctional molecule in synthetic organic chemistry. Its utility lies in the orthogonal reactivity of its two key functional groups: the strained double bond, which readily participates in a variety of cycloaddition and polymerization reactions, and the highly electrophilic acyl chloride, a versatile precursor for esters, amides, and other carboxylic acid derivatives.[1] This combination makes it a sought-after building block in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates.
However, the very features that make this compound synthetically attractive—the strained bicyclic system and the reactive acyl chloride—also present significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage, and offers expert guidance on its safe handling to ensure its integrity for research and development applications.
I. Chemical Stability and Decomposition Pathways
The primary driver of instability in this compound is the high reactivity of the acyl chloride functional group.[2] This reactivity is further influenced by the inherent strain of the bicyclo[2.2.1]heptene framework.
A. Hydrolysis: The Principal Decomposition Pathway
The most significant and rapid decomposition pathway is hydrolysis. Like most acyl chlorides, this compound reacts vigorously with water, including atmospheric moisture, to yield the corresponding carboxylic acid (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[1][2]
-
Mechanism of Hydrolysis: The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to form the carboxylic acid and HCl.
This reaction is autocatalytic, as the generated HCl can protonate the carbonyl oxygen of an unreacted molecule, further increasing its electrophilicity and accelerating the decomposition of the remaining material.
Caption: Primary decomposition pathway via hydrolysis.
B. Other Potential Degradation Routes
While hydrolysis is the main concern, other potential, albeit less common, degradation pathways should be considered for long-term storage:
-
Reaction with Nucleophiles: The acyl chloride can react with other nucleophiles such as alcohols or amines to form esters or amides, respectively.[1] Therefore, storage away from such compounds is crucial.
-
Polymerization: The strained norbornene double bond can be susceptible to polymerization, especially in the presence of trace metal catalysts or initiators.
II. Recommended Storage Conditions for Optimal Stability
The key to preserving the integrity of this compound is the rigorous exclusion of moisture.[3][4] The following conditions are recommended based on the compound's chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential decomposition reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[4][6] |
| Container | Tightly sealed, clear glass bottle with a PTFE-lined cap | Glass is inert. A tight seal with a chemically resistant liner is essential to prevent moisture ingress.[3][7] |
| Environment | Cool, dry, well-ventilated area | Prevents exposure to ambient moisture and ensures safe dispersal of any potential off-gassing.[3][8] |
| Incompatibilities | Store away from water, alcohols, amines, bases, and strong oxidizing agents | Prevents vigorous and exothermic reactions that lead to degradation of the compound and the creation of hazardous byproducts.[1][3] |
III. Experimental Protocols for Handling and Quality Assessment
Adherence to strict handling protocols is paramount to prevent degradation and ensure user safety.
A. Protocol for Aliquoting and Handling
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and the compound itself.
-
Inert Atmosphere: Perform all manipulations in a fume hood under a stream of dry inert gas (argon or nitrogen).[9]
-
Dispensing: Use oven-dried glassware and syringes for aliquoting. A positive pressure of inert gas should be maintained in the storage bottle during transfer.
-
Resealing and Storage: After dispensing the desired amount, flush the headspace of the storage bottle with inert gas before tightly resealing. Return the container to refrigerated storage promptly.
Caption: Recommended workflow for handling this compound.
B. Protocol for Quality Assessment via ¹H NMR Spectroscopy
Regularly assessing the purity of the stored compound is crucial. The primary impurity, the corresponding carboxylic acid, is easily detectable by ¹H NMR spectroscopy.
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a small amount (5-10 mg) of the this compound in a dry, deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: The spectrum should show the characteristic peaks for the bicyclo[2.2.1]heptene system.
-
Degraded Compound: The presence of the hydrolysis product, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, will be indicated by the appearance of a broad singlet in the downfield region of the spectrum (typically >10 ppm), corresponding to the carboxylic acid proton. The integration of this peak relative to the peaks of the desired compound can be used to quantify the extent of degradation.
-
IV. Safety and Hazard Management
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of the compound or its decomposition product, HCl gas.[9]
-
Spill Response: In case of a spill, neutralize with a dry, inert material such as sodium bicarbonate or sand. Do not use water.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused or degraded material can be slowly quenched by adding it to a stirred solution of sodium bicarbonate in a suitable solvent.
Conclusion
The stability of this compound is primarily dictated by its sensitivity to hydrolysis. By understanding its reactivity and implementing stringent storage and handling protocols focused on the exclusion of moisture, researchers can ensure the long-term integrity and efficacy of this versatile reagent. Proper storage at 2-8°C under an inert atmosphere, coupled with careful handling techniques and routine quality assessment, are the cornerstones of successfully utilizing this valuable synthetic building block.
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A Historical Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: An In-Depth Technical Guide
Introduction: The Strategic Importance of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane ring system, commonly known as the norbornane framework, is a cornerstone of modern organic chemistry. Its rigid, strained structure provides a unique three-dimensional canvas for the precise spatial arrangement of functional groups, making it an invaluable scaffold in the synthesis of complex molecules, polymers, and pharmaceutical agents. Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, as a reactive derivative, serves as a pivotal building block for introducing this framework into a diverse array of chemical entities. This guide provides an in-depth technical exploration of the historical synthesis of this important compound, delving into the foundational principles and key experimental methodologies that have shaped its preparation.
The Genesis: The Diels-Alder Reaction
The history of this compound is intrinsically linked to one of the most powerful reactions in synthetic organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition provides a direct and stereocontrolled route to six-membered rings.[1][2] Their seminal work, which would later earn them the Nobel Prize in Chemistry in 1950, laid the theoretical and practical groundwork for the synthesis of the bicyclo[2.2.1]heptene core.[3]
The fundamental transformation involves the reaction of a conjugated diene with a dienophile. In the context of our target molecule, the key reactants are cyclopentadiene (the diene) and a derivative of acrylic acid (the dienophile).
Core Synthetic Strategy: A Two-Step Approach
Historically, the most prevalent and reliable synthesis of this compound has been a two-step process:
-
Step 1: Diels-Alder Cycloaddition to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
-
Step 2: Conversion of the carboxylic acid to the corresponding acid chloride.
This sequential approach allows for the purification of the intermediate carboxylic acid, ensuring a higher quality final product.
Part 1: The Foundational Diels-Alder Reaction - Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The reaction between cyclopentadiene and acrylic acid directly yields the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid scaffold.[4] Cyclopentadiene is highly reactive in Diels-Alder reactions due to its locked s-cis conformation, a prerequisite for the concerted mechanism of this cycloaddition.
Mechanism and Stereoselectivity: The Endo Rule
A critical aspect of this reaction is its stereoselectivity. The Diels-Alder reaction between cyclopentadiene and acrylic acid can theoretically produce two diastereomeric products: the endo and exo isomers.
In the endo isomer, the carboxyl group is oriented on the same side of the bicyclic system as the carbon-carbon double bond. Conversely, in the exo isomer, the carboxyl group is on the opposite side. Alder's rule, formulated based on early observations, states that the endo product is typically the major product under kinetic control.[3] This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile in the transition state, which stabilizes the endo transition state.
Experimental Protocol: Chlorination
The following protocol outlines a general procedure for the synthesis of this compound from the corresponding carboxylic acid.
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo/exo mixture)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, for oxalyl chloride)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the evolving HCl and SO₂), the Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is dissolved or suspended in an anhydrous solvent.
-
Addition of Chlorinating Agent: Thionyl chloride (typically in slight excess) is added to the mixture. The addition is often performed at room temperature or with initial cooling, as the reaction can be vigorous.
-
Reaction: The mixture is then stirred at room temperature or gently refluxed until the evolution of gaseous byproducts ceases, indicating the completion of the reaction.
-
Purification: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid. [5]
Parameter Thionyl Chloride Oxalyl Chloride Reagent SOCl₂ (COCl)₂ Byproducts SO₂, HCl (gaseous) CO, CO₂, HCl (gaseous) Conditions Room temp. to reflux Room temp., often with DMF catalyst Advantages Readily available, byproducts are gases Milder conditions, byproducts are gases | Considerations | Excess reagent removed by distillation | Can be more expensive |
Characterization of Isomers
It is important to note that the synthesis typically yields a mixture of endo and exo isomers of this compound. The ratio of these isomers is largely determined by the stereoselectivity of the initial Diels-Alder reaction. The individual isomers can be separated by careful fractional distillation or chromatography, although for many applications, the isomeric mixture is used directly. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for characterizing and quantifying the isomeric ratio.
Conclusion
The historical synthesis of this compound is a testament to the enduring power of the Diels-Alder reaction. From its discovery in the early 20th century to its modern applications, the fundamental two-step approach of cycloaddition followed by chlorination has remained the most practical and efficient route. Understanding the nuances of this synthesis, particularly the factors governing stereoselectivity, is crucial for researchers and drug development professionals who rely on the unique structural attributes of the bicyclo[2.2.1]heptane framework to design and create novel molecules with tailored properties. This guide has provided a comprehensive overview of the core principles and methodologies that underpin the preparation of this versatile chemical building block.
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ResearchGate. (n.d.). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Retrieved January 23, 2026, from [Link]
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Addition of Phenylselenyl Chloride to Bicyclo[2.2.1]hept-2-ene Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
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A Theoretical and Mechanistic Guide to the Reactivity of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a prominent member of the norbornene family, stands as a versatile and highly reactive scaffold in modern organic synthesis. Its unique strained bicyclic structure, coupled with the reactive acyl chloride functionality, opens avenues for a diverse array of chemical transformations. This guide provides a comprehensive theoretical and mechanistic exploration of its reactivity, delving into its synthesis, stereochemistry, and key reaction classes including electrophilic additions, rearrangements, and polymerizations. By elucidating the underlying principles governing its chemical behavior, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this valuable building block in the design and synthesis of complex molecules and novel materials.
Introduction: Structural Uniqueness and Inherent Reactivity
This compound, commonly known as norbornene-2-carbonyl chloride, is a bicyclic olefin possessing a highly strained framework. This inherent ring strain is a direct consequence of the methylene bridge across a cyclohexene ring, which distorts the bond angles from the ideal tetrahedral and trigonal planar geometries. This stored energy makes the double bond particularly susceptible to a variety of chemical reactions.
The molecule exists as two primary stereoisomers: endo and exo. This isomerism arises from the orientation of the carbonyl chloride group relative to the longer carbon bridge of the bicyclic system. The endo isomer features the substituent pointing towards the double bond, while in the exo isomer, it is directed away. This stereochemical difference significantly influences the molecule's reactivity and the stereochemical outcome of its reactions.
Synthesis: The Diels-Alder Pathway
The foundational route to the bicyclo[2.2.1]heptane framework is the Diels-Alder reaction, a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[1] In the case of this compound, the synthesis commences with the [4+2] cycloaddition of cyclopentadiene and acryloyl chloride.[2]
This reaction typically yields a mixture of endo and exo isomers, with the endo product often being the kinetically favored adduct due to secondary orbital interactions. However, the exo isomer is thermodynamically more stable. The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.[3]
Experimental Protocol: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
While the direct synthesis with acryloyl chloride is common, a related and often cited preparation involves the Diels-Alder reaction of cyclopentadiene with acrylic acid, followed by conversion of the resulting carboxylic acid to the acid chloride. A general procedure for the initial Diels-Alder reaction is as follows:
-
Freshly cracked cyclopentadiene is slowly added to a solution of acrylic acid in a suitable solvent (e.g., toluene) at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure to yield 5-norbornene-2-carboxylic acid as a mixture of endo and exo isomers.
-
The carboxylic acid can then be converted to the corresponding acyl chloride using standard reagents such as thionyl chloride or oxalyl chloride.[4] For instance, treatment with oxalyl chloride and a catalytic amount of DMF in an inert solvent like dichloromethane at 0 °C, followed by warming to room temperature, affords the desired this compound.[4]
Figure 1: General synthetic scheme for this compound.
Key Areas of Reactivity
The reactivity of this compound is dominated by two key functional groups: the strained carbon-carbon double bond and the electrophilic carbonyl chloride.
Reactions of the Carbonyl Chloride Group
The acyl chloride is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This allows for the facile introduction of a wide range of functionalities, making it a valuable intermediate in the synthesis of various derivatives.
Common transformations include:
-
Esterification: Reaction with alcohols yields the corresponding esters.
-
Amidation: Reaction with primary or secondary amines produces amides.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid, it can acylate aromatic rings.
-
Reduction: Reduction with appropriate reagents can lead to the corresponding alcohol or aldehyde.
These reactions generally proceed through a tetrahedral intermediate, a common mechanism for nucleophilic additions to carbonyl groups.[5]
Electrophilic Addition to the Double Bond
The strained double bond of the norbornene scaffold is highly susceptible to electrophilic attack. These reactions often proceed with skeletal rearrangements, a hallmark of norbornyl chemistry.
A classic example is the addition of hydrohalic acids (e.g., HCl).[6] The initial protonation of the double bond can lead to a secondary carbocation, which can then undergo a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation before the nucleophilic attack of the halide.[7] The stereochemistry of the addition is often directed to the exo face of the molecule to alleviate steric hindrance.
Addition of other electrophiles, such as halogens (e.g., Br₂) and phenylselenyl chloride, also proceeds readily, often with rearrangements and the formation of complex product mixtures.[8][9]
Rearrangement Reactions
The bicyclo[2.2.1]heptane system is notorious for its propensity to undergo carbocation-mediated rearrangements.[10][11] These rearrangements are driven by the release of ring strain and the formation of more stable carbocation intermediates. The Wagner-Meerwein shift is a key rearrangement pathway in this system.[12][13] These rearrangements can be initiated by various electrophilic triggers and are a crucial consideration in the synthetic design involving this scaffold.
Ring-Opening Metathesis Polymerization (ROMP)
Norbornene and its derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[14][15][16][17][18] This polymerization technique, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), proceeds via a metathesis mechanism, leading to the formation of polymers with the double bonds retained in the polymer backbone.[14][15]
The reactivity of the monomer in ROMP can be tuned by the nature of the substituent at the 2-position. The carbonyl chloride group, being an electron-withdrawing group, can influence the electronic properties of the double bond and its coordination to the metal catalyst. However, strongly coordinating pendant groups can sometimes deactivate the catalyst.[14]
Figure 2: A simplified workflow for Ring-Opening Metathesis Polymerization (ROMP).
Applications in Drug Development and Materials Science
The unique structural and reactive properties of this compound and its derivatives make them valuable building blocks in several scientific domains.
-
Medicinal Chemistry: The rigid bicyclo[2.2.1]heptane scaffold is an attractive template for the design of conformationally constrained bioactive molecules.[19][20][21] By incorporating this moiety into drug candidates, medicinal chemists can explore specific pharmacophoric arrangements and improve binding affinities to biological targets. The carbonyl chloride group provides a convenient handle for attaching various pharmacophores and solubilizing groups. Norbornene derivatives have shown promise as potential anticancer agents.[20][21]
-
Materials Science: Through ROMP, norbornene derivatives can be transformed into polymers with tailored properties.[17][22] These polymers find applications in areas such as high-performance thermosets, drug delivery systems, and advanced coatings.[17][20] The functionality introduced via the carbonyl chloride group can be used to cross-link the polymer chains or to attach other functional molecules.
Theoretical and Computational Insights
Computational chemistry provides a powerful tool for understanding the intricate reactivity of the bicyclo[2.2.1]heptane system. Density Functional Theory (DFT) calculations, for instance, can be employed to:
-
Elucidate Reaction Mechanisms: Theoretical studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This is particularly valuable for understanding the complex rearrangement pathways observed in this system.
-
Predict Stereoselectivity: The energetic differences between the transition states leading to endo and exo products can be calculated to predict the stereochemical outcome of reactions.
-
Analyze Electronic Effects: Computational methods can quantify the influence of the carbonyl chloride substituent on the electronic structure of the double bond and its reactivity.
For example, theoretical studies on the Pd/norbornene-catalyzed C-H activation have shed light on the reaction mechanism and the origins of selectivity.[23]
Conclusion
This compound is a molecule of significant synthetic utility, characterized by a unique blend of strain-driven reactivity and functional group versatility. A thorough understanding of its synthesis, stereochemistry, and diverse reaction pathways is paramount for its effective application. From its origins in the Diels-Alder reaction to its participation in complex rearrangements and controlled polymerizations, this bicyclic scaffold continues to be a cornerstone in the construction of complex organic molecules and advanced materials. Future theoretical and experimental investigations will undoubtedly uncover new facets of its reactivity, further expanding its role in chemical synthesis and drug discovery.
References
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Pal'chikov, V. A.; Prid'ma, S. A.; Tokar', A. V.; Turov, A. V.; Omel'chenko, I. V.; Shishkin, O. V.; Golodaeva, E. A.; Kas'yan, L. I. Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Russian Journal of Organic Chemistry. 2013 , 49 (8), 1122-1134. [Link]
- Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. 2006, 45 (23), 3760-3765.
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Ayyubov, I. G. Diene Condensation of Cyclopentadiene with Acrylic Dienophiles. Processes of Petrochemistry and Oil Refining. 2020 , 21 (3), 305-316. [Link]
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Nguyen, S. T.; Johnson, L. K.; Grubbs, R. H.; Ziller, J. W. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society. 1992 , 114 (10), 3974-3975. [Link]
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Stille, J. R.; Grubbs, R. H. Rearrangement of bicyclo[2.2.1]heptane ring systems by titanocene alkylidene complexes to bicyclo[3.2.0]heptane enol ethers. Total synthesis of (.+-.)-.DELTA.9(12)-capnellene. The Journal of Organic Chemistry. 1989 , 54 (2), 434-444. [Link]
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Calvo-Martín, G.; Plano, D.; Martínez-Sáez, N.; Aydillo, C.; Moreno, E.; Espuelas, S.; Sanmartín, C. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals. 2022 , 15 (12), 1465. [Link]
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Chen, K.-M.; et al. Addition of Phenylselenyl Chloride to Bicyclo[2.2.1]hept-2-ene Derivatives. Heterocycles. 1995 , 41 (1), 1-4. [Link]
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Promerus LLC. The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. Promerus Technical Tutorial. [Link]
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Wilson, M. Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. Max Wilson Lab Publications. 2021 . [Link]
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Dincă, A.; et al. Addition Reactions to endo-Acenaphteno-norbornene. Revue Roumaine de Chimie. 2008 , 53 (4), 287-291. [Link]
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Yang, T.; et al. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. 2017 , 8 (3), 1944-1957. [Link]
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Brown, H. C.; et al. Additions to bicyclic olefins. VII. Electrophilic additions of hydrogen chloride and deuterium chloride to norbornene, 2-methylenenorbornane, and related bicyclic olefins. Evidence for a carbonium ion process and the capture of unsymmetrical (classical) 2-norbornyl cations. Journal of the American Chemical Society. 1967 , 89 (16), 3900-3908. [Link]
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Anastasaki, A.; et al. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. 2014 , 79 (12), 5565-5575. [Link]
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Ashenhurst, J. Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. 2018 . [Link]
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Ashenhurst, J. Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. 2013 . [Link]
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Methodological & Application
Application Note: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride in Polymer Synthesis
Introduction: A Versatile Building Block for Advanced Polymeric Architectures
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a derivative of norbornene, stands out as a monomer of significant interest for researchers and materials scientists. Its inherent ring strain makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with well-defined microstructures and molecular weights.[1][2] The true value of this monomer, however, lies in its dual functionality: the polymerizable norbornene moiety and the highly reactive carbonyl chloride group. This combination opens a gateway to a vast array of tailored polymeric materials through post-polymerization modification.
This application note provides a comprehensive guide to the synthesis of polymers from this compound via ROMP and the subsequent functionalization of the resulting polymer. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols, and discuss the characterization of these novel materials. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are looking to create functional polymers with precisely controlled properties.
The Synthetic Advantage: ROMP and Post-Polymerization Modification
The primary method for polymerizing this compound is Ring-Opening Metathesis Polymerization (ROMP). ROMP is favored for its tolerance to a wide range of functional groups, its ability to produce polymers with low polydispersity, and the "living" nature of the polymerization when using specific catalysts.[1] This "living" characteristic allows for the synthesis of block copolymers by the sequential addition of different monomers.
The carbonyl chloride group on the monomer is a highly versatile reactive handle. After polymerization, this group remains intact along the polymer backbone, ready for a variety of nucleophilic substitution reactions. This post-polymerization modification strategy is incredibly powerful as it allows for the creation of a library of different functional polymers from a single parent polymer, without the need to synthesize and polymerize a multitude of different functional monomers.[3][4]
Experimental Protocols
Part 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol details the synthesis of poly(this compound) using a Grubbs-type catalyst. Grubbs catalysts are well-suited for this polymerization due to their high tolerance for various functional groups, including acid chlorides.[1][5]
Materials:
-
This compound (Monomer)
-
Grubbs' Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (Terminating agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Protocol:
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous, degassed DCM. A typical concentration is 0.5 M. Ensure the monomer is pure and free from any acidic impurities that could deactivate the catalyst.
-
Catalyst Solution Preparation: In a separate flask, prepare a stock solution of Grubbs' Second Generation Catalyst in anhydrous, degassed DCM. A typical concentration is 10 mg/mL.
-
Polymerization:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer solution.
-
While stirring vigorously, inject the calculated amount of the catalyst solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. A common starting ratio is 200:1.
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-2 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20 minutes.
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Solvents: Water can react with both the catalyst and the carbonyl chloride groups. Degassing the solvent removes dissolved oxygen.
-
Ethyl Vinyl Ether: This compound is an effective terminating agent for ROMP reactions as it reacts with the propagating ruthenium carbene to form an inactive species.
-
Methanol Precipitation: Poly(this compound) is insoluble in methanol, while the monomer and catalyst byproducts are soluble. This allows for efficient purification of the polymer.
Visualization of the ROMP Workflow:
Caption: Workflow for the ROMP of this compound.
Part 2: Post-Polymerization Modification
The pendant carbonyl chloride groups on the polynorbornene backbone are highly susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. Below are two representative protocols for esterification and amidation.
Protocol 2a: Esterification with an Alcohol
-
Polymer Dissolution: Dissolve the synthesized poly(this compound) in an anhydrous, aprotic solvent such as THF or DCM.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the desired alcohol (e.g., ethanol, benzyl alcohol) and a non-nucleophilic base such as triethylamine or pyridine in the same solvent. Use a slight excess of the alcohol and base relative to the carbonyl chloride units on the polymer.
-
Reaction: Slowly add the polymer solution to the alcohol/base solution at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification:
-
Precipitate the modified polymer in a suitable non-solvent (e.g., methanol, water, or hexane, depending on the polarity of the side chain).
-
Wash the polymer extensively to remove any unreacted alcohol and the salt byproduct (e.g., triethylammonium chloride).
-
Dry the functionalized polymer under vacuum.
-
Protocol 2b: Amidation with a Primary or Secondary Amine
-
Polymer Dissolution: Dissolve the parent polymer in an anhydrous, aprotic solvent.
-
Reaction Setup: In a separate flask, dissolve the desired amine (e.g., propylamine, aniline) in the same solvent. For each equivalent of carbonyl chloride, two equivalents of the amine are typically used; one acts as the nucleophile and the other as a base to neutralize the HCl byproduct.
-
Reaction: Slowly add the polymer solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Purification:
-
Precipitate the amidated polymer in an appropriate non-solvent.
-
Wash the polymer thoroughly to remove excess amine and the ammonium salt byproduct.
-
Dry the polymer under vacuum.
-
Visualization of Post-Polymerization Modification Pathways:
Caption: Post-polymerization modification pathways for the parent polymer.
Characterization
Thorough characterization is essential to confirm the successful synthesis and modification of the polymers.
| Technique | Parent Polymer | Modified Polymer |
| ¹H NMR | Characteristic peaks for the polynorbornene backbone protons (broad signals around 5.0-5.8 ppm for vinylic protons and 1.0-3.5 ppm for aliphatic protons). | Disappearance or significant reduction of the signal corresponding to the proton adjacent to the carbonyl chloride. Appearance of new signals corresponding to the protons of the newly introduced ester or amide side chain. |
| ¹³C NMR | A peak around 175 ppm corresponding to the carbonyl carbon of the acid chloride. | A shift in the carbonyl carbon peak (e.g., to ~170 ppm for an ester). Appearance of new peaks from the side chain carbons. |
| FT-IR | A strong C=O stretching band for the acid chloride around 1800 cm⁻¹. | A shift in the C=O stretching band to a lower wavenumber (e.g., ~1735 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide). |
| GPC/SEC | Allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A slight increase in molecular weight is expected upon modification, while the PDI should remain relatively unchanged, indicating no significant chain scission or cross-linking occurred during the modification step. |
| DSC/TGA | Provides information on the glass transition temperature (Tg) and thermal stability of the polymer. | The Tg and decomposition temperature will change depending on the nature of the introduced functional group.[6][7] |
Applications and Future Directions
The ability to easily introduce a wide variety of functional groups onto a polynorbornene backbone makes these materials highly attractive for numerous applications.
-
Drug Delivery: By attaching therapeutic agents or targeting ligands to the polymer, sophisticated drug delivery systems can be developed.
-
Biomaterials: Functionalization with biocompatible moieties such as polyethylene glycol (PEG) can lead to materials for tissue engineering and medical implants.
-
Advanced Coatings and Adhesives: The introduction of specific functional groups can be used to tailor the surface energy, adhesion, and chemical resistance of coatings.[8]
-
Membranes for Separations: The polymer's properties can be fine-tuned for specific gas or liquid separation applications.[8]
The synthetic platform described in this application note provides a robust and versatile route to a wide range of functional polynorbornenes. The combination of controlled polymerization via ROMP and efficient post-polymerization modification offers a powerful tool for the rational design of advanced polymeric materials.
References
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Haddleton, D. M., et al. (1995). Tailored copolymers via coupled anionic and ring opening metathesis polymerization. Synthesis and polymerization of bicyclo [2.2. 1] hept-5-ene-2,3- trans- bis (polystyrylcarboxylate) s. Polymer, 36(14), 2821-2827. [Link]
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Li, W., et al. (2018). Synthesis of an energetic polynorbornene with pendant bis-azidoacetyloxymethyl groups (PNBAA). Green Chemistry, 20(15), 3534-3541. [Link]
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Marcos, C. F., et al. (2015). Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2. 1] heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. Natural Product Communications, 10(9), 1934578X1501000. [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Angewandte Chemie International Edition, 54(13), 3817-3826. [Link]
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Bermeshev, M. V., & Chapala, P. P. (2018). Addition polymerization of functionalized norbornenes as a powerful tool for assembling molecular moieties of new polymers with versatile properties. Progress in Polymer Science, 84, 1-46. [Link]
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Grubbs, R. H. (2007). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 46(19), 3418-3440. [Link]
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Husted, K. E. L., et al. (2023). Pendant Group Modifications Provide Graft Copolymer Silicones with Exceptionally Broad Thermomechanical Properties. ACS Central Science, 9(1), 36-47. [Link]
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Lentz, R. W., et al. (2021). Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate. Macromolecules, 54(17), 7939-7946. [Link]
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Nowicka, E., et al. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. Molbank, 2016(2), M891. [Link]
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Chen, F. E., et al. (2014). Supporting information for: Asymmetric desymmetrization of meso-anhydrides by polymer-supported organocatalysts in water. Chemical Communications, 50(79), 11671-11674. [Link]
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Papatriantafyllopoulou, C., et al. (2016). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na [W2 (μ-Cl) 3Cl4 (THF) 2]. Molecules, 21(11), 1541. [Link]
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Gauthier, M. A., & Gibson, M. I. (Eds.). (2014). Post-polymerization modification. John Wiley & Sons. [Link]
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Boydston, A. J., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α, β-unsaturated Esters. The Journal of Organic Chemistry, 79(3), 1337-1342. [Link]
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Giller, E., et al. (2023). Ring-opening metathesis polymerization of norbornene-benzoladderene (macro) monomers. Polymer Chemistry, 14(37), 4330-4336. [Link]
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Mühlebach, A., et al. (1994). Ring opening metathesis polymerization of bicyclo [2.2. 1] hept-2-ene (2-norbornene) and exo, exo-5, 6-bis (methoxycarbonyl)-7-oxabicyclo [2.2. 1] hept-2-ene using Ru (II) and Ru (III) complexes: Polymerization kinetics and ruthenium content in polymers. Journal of Molecular Catalysis, 90(1-2), 143-156. [Link]
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Unal, S., et al. (2010). Polynorbornene with Pentafluorophenyl Imide Side Chain Groups: Synthesis and Sulfonation. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2925-2933. [Link]
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Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo-and exo-Dicyclopentadiene. Macromolecules, 35(21), 7878-7882. [Link]
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Fors, B. P., & Hawker, C. J. (2012). C− H Functionalization and Allylic Amination for Post‐Polymerization Modification of Polynorbornenes. Angewandte Chemie International Edition, 51(35), 8850-8853. [Link]
-
Husted, K. E. L., et al. (2023). Pendant Group Modifications Provide Graft Copolymer Silicones with Exceptionally Broad Thermomechanical Properties. ACS Central Science, 9(1), 36-47. [Link]
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Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved January 23, 2026, from [Link]
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Bielawski, C. W., et al. (2000). Synthesis of End-Functionalized Poly (norbornene) s via Ring-Opening Metathesis Polymerization. Macromolecules, 33(3), 678-682. [Link]
-
Lightner, D. A., et al. (2005). 2-Chlorobicyclo [2.2. 1] hept-5-ene-2-carboxamide and its absolute configuration. Tetrahedron, 61(26), 6358-6364. [Link]
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Farrer, B. T., & Therien, M. J. (2002). Polynorbornene with Silicon Cluster Pendant Groups. Macromolecules, 35(20), 7877-7881. [Link]
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Grubbs, R. H., et al. (1995). Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society, 117(8), 2355-2356. [Link]
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Wang, Y., et al. (2015). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. Designed Monomers and Polymers, 18(4), 349-355. [Link]
-
Zhang, C., et al. (2018). A novel post-polymerizable polynorbornene prepared via ROMP: easy synthesis and conversion into a free-standing film with high Tg and low dielectric constant. Materials Chemistry Frontiers, 2(1), 131-137. [Link]
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Application Note: Mastering Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Monomers
A Guide for Researchers in Materials Science and Drug Development
Abstract
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, prized for its exceptional functional group tolerance, rapid reaction rates, and the ability to create complex, well-defined polymer architectures. Norbornene and its derivatives are cornerstone monomers for ROMP, driven by their high ring strain which provides a strong thermodynamic driving force for polymerization.[1][2] This guide provides a comprehensive overview of the ROMP of norbornene-type monomers, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanism, offer a practical guide to catalyst selection, present detailed experimental protocols, and discuss the broad applications of the resulting polynorbornene materials.
The Foundational Chemistry of Norbornene ROMP
The Driving Force: Ring Strain
The polymerization of cyclic olefins is thermodynamically driven by the release of ring strain. Norbornene (bicyclo[2.2.1]hept-2-ene) possesses significant ring strain (approx. 27 kcal/mol), making it an ideal substrate for ROMP.[1][2] This high strain energy ensures that the polymerization equilibrium overwhelmingly favors the formation of the open-chain polymer, leading to high yields and often quantitative monomer conversion.[1] The reactivity of cycloalkenes generally decreases as the ring size increases and strain diminishes; for instance, the low-strain cyclohexene is not readily polymerized via ROMP.[1]
The Catalytic Cycle: A Mechanistic Overview
ROMP is mediated by transition-metal alkylidene (carbene) complexes, most notably those based on tungsten, molybdenum, and ruthenium.[1][3] The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.
The process can be broken down into three key phases:
-
Initiation: The catalyst's metal-carbene ([M]=CR₂) species reacts with the double bond of a norbornene monomer. This [2+2] cycloaddition forms an unstable metallacyclobutane intermediate.[1]
-
Propagation: The metallacyclobutane ring undergoes a productive cycloreversion, opening the norbornene ring and forming a new, longer metal-carbene species that now incorporates the monomer unit.[1] This new propagating species then reacts with the next monomer, continuing the cycle and extending the polymer chain.[1]
-
Termination: The living polymer chain can be intentionally terminated (quenched) by adding a specific agent, such as ethyl vinyl ether or benzaldehyde, which reacts with the metal-carbene to release the polymer and form an inactive catalyst byproduct.[4] Unintentional termination pathways can also occur, which may affect the livingness of the polymerization.[5]
Caption: The catalytic cycle of ROMP, showing initiation and propagation steps.
Catalyst Selection: A Practical Guide for Ruthenium-Based Systems
While early transition metals (Mo, W) form highly active catalysts, their sensitivity to air and moisture limits their widespread use.[3] Ruthenium-based catalysts, developed by Robert H. Grubbs, revolutionized the field due to their remarkable stability and tolerance to a wide array of functional groups.[6] This makes them the preferred choice for synthesizing complex and functional polymers.
| Catalyst Generation | Structure Example | Key Characteristics | Best Use Cases |
| Grubbs' 1st Gen (G1) | (PCy₃)₂(Cl)₂Ru=CHPh | High stability to air and moisture; lower initiation rate compared to propagation.[6] Cheaper and bench-stable.[6] | Polymerization of high-strain monomers like norbornene where fast initiation is not critical. |
| Grubbs' 2nd Gen (G2) | (IMes)(PCy₃)(Cl)₂Ru=CHPh | Higher activity and better thermal stability than G1 due to the N-heterocyclic carbene (NHC) ligand.[7] Tolerant of a wide range of functional groups. | General-purpose ROMP, polymerization of less-strained monomers, and when higher activity is needed. |
| Grubbs' 3rd Gen (G3) | (IMes)(pyridine)₂(Cl)₂Ru=CHPh | Very fast initiation due to labile pyridine ligands.[6][5] Allows for living polymerizations with excellent control over molecular weight and low dispersity.[6][5] | Living polymerizations, synthesis of block copolymers, and applications requiring precise control over polymer architecture. |
Monomer and Polymerization Considerations
Monomer Stereochemistry: Exo vs. Endo
Norbornene derivatives can exist as exo or endo stereoisomers. This choice has significant kinetic consequences.
-
Exo isomers generally polymerize much faster. The approaching catalyst has less steric hindrance, allowing for more facile coordination to the double bond.[8]
-
Endo isomers exhibit slower polymerization rates.[9] This is often attributed to potential steric clash or transient chelation of the substituent with the ruthenium center, which can impede the catalytic cycle.[9][10]
Living Polymerization
When the rate of initiation is much faster than or equal to the rate of propagation, and in the absence of chain transfer or termination reactions, the polymerization is considered "living". This is a key feature of G3-catalyzed ROMP, enabling precise control over the final polymer's molecular weight and the synthesis of complex architectures like block copolymers by sequential monomer addition.[6][11]
Experimental Protocols
Protocol 1: General Procedure for ROMP of exo-Norbornene Imide
This protocol describes a typical small-scale ROMP using the highly efficient Grubbs' Third Generation (G3) catalyst.
Materials and Reagents:
-
exo-N-(phenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (or other functionalized norbornene monomer)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Glass vials with septa
Monomer and Solvent Preparation:
-
Crucial Step: Ensure all reagents and solvents are free of oxygen and moisture, which can deactivate the catalyst.
-
The monomer should be purified (e.g., by recrystallization) and dried under vacuum.
-
DCM should be passed through a solvent purification system or distilled over CaH₂.[3] It must be thoroughly degassed by several freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
Experimental Workflow:
Caption: Standard workflow for a ROMP experiment under inert conditions.
Step-by-Step Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or Schlenk line techniques.
-
Catalyst Stock Solution: In a glovebox, weigh G3 catalyst (e.g., 2.0 mg) into a vial. Add a calculated volume of anhydrous, degassed DCM to create a stock solution of known concentration (e.g., 2 mg/mL).
-
Monomer Solution: In a separate vial, dissolve the norbornene monomer (e.g., 100 mg) in anhydrous, degassed DCM (e.g., 2 mL).
-
Initiation: Vigorously stir the monomer solution. Using a syringe, rapidly inject the required amount of G3 catalyst stock solution. The target monomer-to-catalyst ratio ([M]/[C]) will determine the theoretical degree of polymerization. For example, a [M]/[C] ratio of 100 is common.
-
Polymerization: The reaction is often visually apparent, with a noticeable increase in viscosity. Allow the reaction to stir at room temperature. Polymerization of norbornene with G3 is typically complete within minutes.[4]
-
Termination: After the desired time (e.g., 30 minutes to ensure full conversion), quench the reaction by adding a few drops of ethyl vinyl ether. Stir for an additional 20 minutes.
-
Purification: Remove the vial from the inert atmosphere. Slowly pour the viscous polymer solution into a beaker of rapidly stirring methanol (approx. 10x the volume of the reaction). The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by vacuum filtration, wash with fresh methanol, and dry under high vacuum to a constant weight.
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the monomer's olefinic peaks (~6.0-6.5 ppm) and the appearance of the polymer backbone's broad olefinic peaks (~5.5-6.0 ppm) indicate successful polymerization.[5]
-
Size Exclusion Chromatography (SEC/GPC): SEC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer. For living polymerizations, a narrow dispersity (typically Đ < 1.2) is expected.
-
Raman Spectroscopy: This technique can be used to distinguish between cis and trans olefin incorporation into the polymer backbone, with characteristic C=C stretching modes appearing around 1640-1680 cm⁻¹.[12]
Applications in Advanced Materials and Drug Development
The functional group tolerance of Ru-catalyzed ROMP allows for the direct polymerization of norbornene monomers bearing a vast array of side chains. This has led to materials with tailored properties for numerous applications:
-
Biomedical Systems: Polymers with bioactive side chains (e.g., peptides, sugars, or drugs) can be synthesized for drug delivery, tissue engineering, and antimicrobial surfaces.[8]
-
Organic Electronics: Polynorbornenes serve as scaffolds for electronically active groups, finding use in materials for sensors and electro-optical devices.[8][13]
-
Advanced Materials: The creation of high-performance materials like self-healing elastomers, shape-memory polymers, and thermosets with high glass transition temperatures (Tg) is possible.[8][14]
-
Catalytic ROMP: The use of chain transfer agents (CTAs) allows for a catalytic approach, significantly reducing the amount of expensive ruthenium catalyst needed for large-scale synthesis, making the process more cost-effective and sustainable.[7][15]
References
-
Yu, H., Lin, S., Sun, D., & Pan, Q. (2020). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. High Performance Polymers, 32(7), 729-737. Available at: [Link]
-
Nguyen, S. T., Johnson, L. K., Grubbs, R. H., & Ziller, J. W. (1992). Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society, 114(10), 3974–3975. Available at: [Link]
-
Lykiardopoulos, A., et al. (2011). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 3(3), 1285-1301. Available at: [Link]
-
Chemistry Learning. (2024). Ring opening metathesis polymerization (ROMP). YouTube. Available at: [Link]
-
Schrock, R. R. (2004). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. DSpace@MIT. Available at: [Link]
-
Scannelli, S. J., et al. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. Available at: [Link]
-
Scannelli, S. J., et al. (2023). The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymers. Virginia Tech. Available at: [Link]
-
Ghosh, B., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society Au, 2(11), 2539-2546. Available at: [Link]
-
Jäkle, F., et al. (2020). Ring Opening Metathesis Polymerization (ROMP) of the Dewar Isomer of 1,2-Azaborinine, a B-N Isostere of Benzene. ChemRxiv. Available at: [Link]
-
Scannelli, S. J., et al. (2023). Influence of the Norbornene Anchor Group in Ru-Mediated Ring-Opening Metathesis Polymerization: Synthesis of Linear Polymers. Macromolecules, 56(11), 4059–4070. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Ring-Opening Metathesis Polymerization (ROMP)? YouTube. Available at: [Link]
-
Zhang, G., et al. (2018). A novel post-polymerizable polynorbornene prepared via ROMP: easy synthesis and conversion into a free-standing film with high Tg and low dielectric constant. Materials Chemistry Frontiers, 2(1), 131-136. Available at: [Link]
-
Hyatt, M. G., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation. NSF Public Access Repository. Available at: [Link]
-
Ghosh, B., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au, 2(11), 2539-2546. Available at: [Link]
-
Valenti, C., et al. (2012). Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. Polymer Chemistry, 3(7), 1776-1782. Available at: [Link]
-
Theato, P., et al. (2023). N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. ACS Macro Letters. Available at: [Link]
-
Hyatt, M. G., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society, 141(45), 17918-17925. Available at: [Link]
-
Nguyen, S. T., et al. (1992). Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. CaltechAUTHORS. Available at: [Link]
-
Gilliom, L. R., & Grubbs, R. H. (1986). Living ring-opening metathesis polymerization. Journal of the American Chemical Society, 108(4), 733–742. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
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- 9. par.nsf.gov [par.nsf.gov]
- 10. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Detailed Protocol for the Synthesis of N-Aryl-Bicyclo[2.2.1]hept-5-ene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bicyclic Scaffolds in Medicinal Chemistry
Bicyclo[2.2.1]heptane and its unsaturated analogue, bicyclo[2.2.1]hept-5-ene, also known as norbornene, represent a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their unique conformational constraints and stereochemical complexity make them valuable building blocks for the synthesis of a diverse array of biologically active molecules and functional polymers.[1] The introduction of an amide functionality onto this framework further expands its utility, providing a key structural motif present in numerous pharmaceuticals and a versatile handle for further chemical modifications. This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of N-aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamides from the corresponding acyl chloride, a fundamental transformation for researchers exploring this chemical space.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from an acyl chloride and a primary amine proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine such as triethylamine or pyridine, is used to neutralize the liberated hydrochloric acid, driving the reaction to completion.
Experimental Protocol
This protocol details the synthesis of a representative N-aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamide. The procedure can be adapted for various primary and secondary amines with minor modifications to the reaction conditions and purification procedure.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Typical Supplier |
| Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | C₈H₉ClO | 156.61 | Varies |
| Aniline | C₆H₇N | 93.13 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | Varies |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR tubes
-
IR spectrometer
Step-by-Step Procedure:
1. Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired primary amine (e.g., aniline, 1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM, approximately 0.2 M solution).
-
Add triethylamine (TEA, 1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice bath.
2. Addition of Acyl Chloride:
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the amide product should appear.
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamide as a solid or oil.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of N-substituted bicyclo[2.2.1]hept-5-ene-2-carboxamides.
Characterization of the Product
The synthesized amide should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the bicyclic framework, including the olefinic protons around 6.0-6.5 ppm. The amide proton (N-H) will typically appear as a broad singlet between 7.0 and 9.0 ppm. The aromatic protons will resonate in the aromatic region (typically 7.0-8.0 ppm).
-
¹³C NMR: The carbonyl carbon of the amide will appear around 170-175 ppm. The olefinic carbons will be in the range of 130-140 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the amide carbonyl (C=O) stretch will be observed around 1640-1680 cm⁻¹.
-
An N-H stretching vibration will be present around 3200-3400 cm⁻¹.
-
A C=C stretch for the alkene will be visible around 1630-1650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed.
-
Rationale for Experimental Choices
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the starting materials and does not react with the acyl chloride.
-
Base: Triethylamine (TEA) is a common and effective non-nucleophilic base used to scavenge the HCl produced during the reaction. Its boiling point allows for easy removal during the work-up.
-
Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction between the highly reactive acyl chloride and the amine, minimizing the formation of side products. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Purification: Column chromatography is a standard and effective method for purifying the amide product from unreacted starting materials and the triethylammonium chloride salt. The choice of a hexane/ethyl acetate eluent system provides good separation for compounds of this polarity.
Safety Precautions
-
This compound is an acyl chloride and should be handled with extreme care in a well-ventilated fume hood. Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Aniline is toxic and readily absorbed through the skin. Handle with appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of N-aryl-bicyclo[2.2.1]hept-5-ene-2-carboxamides. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize these valuable compounds for their applications in drug discovery and materials science. The provided characterization data and rationale for experimental choices offer a comprehensive guide for both novice and experienced chemists working with this important class of molecules.
References
- Plettner, E., Mohle, A., Mwangi, M. T., Griscti, J., & Britton, R. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]heptane framework. Tetrahedron, 61(44), 10429-10438.
- Synthesis of Dialkylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (n.d.).
- Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (2013).
- RSC Advances. (n.d.). Royal Society of Chemistry.
- Clark, R. D., & Archuleta, B. S. (1976). Applications of Bicyclic and Cage Compounds. New Mexico Highlands University.
- Synthesis by Pericyclic Reactions. (n.d.). Thieme E-Books & E-Journals.
- Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (2016). PubMed Central.
- Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. (n.d.). Cole-Parmer.
- Reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers. (2010). John Wiley & Sons, Ltd.
- Carbonyl Chloride Safety D
- Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2. (2025). American Chemical Society.
- Bicyclo[2.2.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- SAFETY D
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. (n.d.). Sigma-Aldrich.
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2010).
- SAFETY D
Sources
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: A Versatile Monomer for Advanced Specialty Polymers in Drug Development
Introduction: The Strategic Value of a Strained Ring System
In the landscape of advanced polymer chemistry, particularly for biomedical applications, the rational design of monomers is paramount. Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a functionalized norbornene derivative, represents a cornerstone monomer for the synthesis of specialty polymers with significant potential in drug delivery and development. Its inherent high ring strain energy is the driving force for efficient polymerization via Ring-Opening Metathesis Polymerization (ROMP), a technique known for its exceptional functional group tolerance and ability to produce polymers with controlled molecular weights and low dispersity.[1]
The true value of this monomer, however, lies in the pendant acyl chloride group. This highly reactive moiety serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and solubilizing groups. This capability is central to the design of sophisticated polymer-drug conjugates, which can enhance drug solubility, prolong circulation half-life, and enable targeted delivery to specific tissues or cells.[2] This guide provides a comprehensive overview of the synthesis, polymerization, and application of this compound as a key building block for specialty polymers in the pharmaceutical sciences.
Monomer Synthesis: From Carboxylic Acid to Reactive Acyl Chloride
The synthesis of this compound is a critical first step. The most common and efficient method involves the conversion of the corresponding carboxylic acid using a chlorinating agent, such as thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the monomer from 5-norbornene-2-carboxylic acid.
Materials:
-
5-norbornene-2-carboxylic acid (endo/exo mixture)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reactant Charging: Add 5-norbornene-2-carboxylic acid to the flask. For every 1 mole of the carboxylic acid, add 1.5 to 2.0 moles of thionyl chloride. Alternatively, use 1.2 to 1.5 moles of oxalyl chloride in an anhydrous solvent like DCM, with a catalytic amount of DMF.
-
Reaction Conditions:
-
With Thionyl Chloride: Gently reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
With Oxalyl Chloride: Stir the mixture at room temperature for 2-4 hours. The reaction is typically driven by the evolution of CO and CO₂ gas.
-
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride by distillation under atmospheric pressure (use a scrubber to trap the acidic gases).
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Safety Precautions:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction evolves acidic gases (HCl, SO₂). Ensure proper scrubbing of the off-gases.
Polymerization Methodologies: Harnessing the Reactivity of the Norbornene Scaffold
The strained bicyclic structure of this compound allows for its polymerization through several mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition metal alkylidene complexes, such as Grubbs' catalysts.[1] The high functional group tolerance of third-generation Grubbs catalysts makes them suitable for the polymerization of monomers containing reactive groups like acyl chlorides.
Materials:
-
This compound (freshly distilled)
-
Grubbs' third-generation catalyst
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol or diethyl ether (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.
-
Monomer and Catalyst Preparation: In separate vials inside the glovebox, prepare a stock solution of the monomer in the chosen solvent and a stock solution of the Grubbs' catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer. A typical ratio ranges from 50:1 to 500:1.
-
Polymerization: Add the monomer solution to a Schlenk flask. With vigorous stirring, rapidly inject the catalyst solution into the monomer solution.
-
Reaction Monitoring: The polymerization is typically rapid and may be accompanied by an increase in viscosity. The reaction time can vary from a few minutes to several hours, depending on the monomer concentration and catalyst loading.
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or diethyl ether.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Caption: ROMP mechanism of this compound.
Vinyl Addition Polymerization
Vinyl addition polymerization of norbornene-type monomers proceeds via the opening of the double bond without breaking the bicyclic ring, leading to a saturated polymer backbone. Palladium-based catalysts are commonly employed for this type of polymerization.[3]
Materials:
-
This compound (freshly distilled)
-
Palladium(II) catalyst (e.g., [Pd(π-cinnamyl)Cl]₂)
-
Cocatalyst/activator (e.g., AgSbF₆ or NaBAr'₄)
-
Anhydrous, deoxygenated solvent (e.g., chlorobenzene or dichloromethane)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
Inert Atmosphere: As with ROMP, maintain an inert atmosphere throughout the procedure.
-
Catalyst Activation: In a Schlenk flask, dissolve the palladium catalyst and the cocatalyst in the solvent. Stir the mixture for a short period to allow for the formation of the active cationic palladium species.
-
Polymerization: Inject the monomer into the activated catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for a specified time (typically several hours).
-
Termination and Isolation: Terminate the polymerization by exposing the reaction to air. Precipitate the polymer in methanol, filter, and dry under vacuum.
Post-Polymerization Modification: Crafting Functional Polymeric Architectures
The pendant acyl chloride groups on the polynorbornene backbone are highly susceptible to nucleophilic attack, providing a straightforward route for the covalent attachment of various functional molecules.
Protocol: Conjugation of an Amine-Containing Drug (e.g., Doxorubicin)
This protocol describes the general procedure for attaching a drug with a primary or secondary amine functionality.
Materials:
-
Poly(this compound)
-
Amine-containing drug (e.g., Doxorubicin hydrochloride)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the anhydrous solvent.
-
Drug and Base Addition: In a separate vial, dissolve the drug and a slight excess of the tertiary amine base (to neutralize the HCl salt of the drug and the HCl generated during the reaction) in the same solvent.
-
Conjugation Reaction: Add the drug solution dropwise to the polymer solution with stirring.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a suitable solvent (e.g., a mixture of the reaction solvent and water, followed by pure water) to remove unreacted drug, base, and salts.
-
Precipitation: Alternatively, precipitate the polymer-drug conjugate in a non-solvent, followed by repeated washing and re-precipitation.
-
-
Isolation: Lyophilize the purified polymer-drug conjugate to obtain a solid product.
Sources
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
Application Notes & Protocols: Strategic Functionalization of Polymers with Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride for Advanced Applications
Foundational Overview: The Strategic Imperative of Norbornene Functionalization
In the landscape of advanced materials science and drug development, the precise control over a polymer's chemical functionality is paramount. Post-polymerization modification is a critical strategy that allows for the introduction of specific chemical handles onto a pre-existing polymer backbone. This approach enables the synthesis of sophisticated materials with tailored properties from common, well-characterized polymers.
Among the diverse array of functional groups, the norbornene moiety, derived from Bicyclo[2.2.1]hept-5-ene, stands out for its exceptional versatility. The high ring strain of its bicyclic structure imparts significant reactivity to the double bond, making it an ideal substrate for a variety of highly efficient and orthogonal chemical transformations.[1][2] These include:
-
Ring-Opening Metathesis Polymerization (ROMP): The norbornene group can act as a monomer, allowing for the "grafting-from" synthesis of polymer brushes or the formation of cross-linked networks.[3][4][5]
-
Thiol-Ene "Click" Chemistry: The alkene reacts rapidly and efficiently with thiols under UV irradiation or with radical initiators, providing a powerful tool for conjugation and hydrogel formation.[6][7]
-
Tetrazine Ligation (Inverse Electron-Demand Diels-Alder): This bioorthogonal reaction offers a fast and selective method for conjugating molecules in complex biological environments.
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a superior reagent for installing this versatile norbornene handle onto polymers. Its acyl chloride group is highly electrophilic and reacts readily with nucleophilic side chains on polymers, such as hydroxyl (-OH) and amine (-NH₂) groups, to form stable ester or amide linkages, respectively.[8][9] This document provides a comprehensive guide to the principles, applications, and detailed protocols for this functionalization strategy.
The Chemical Rationale: Mechanism and Control
The core of this functionalization method is a classic nucleophilic acyl substitution . The reaction proceeds by the attack of a nucleophilic group from the polymer chain (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine group) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group.
To drive the reaction to completion and prevent side reactions, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. The base serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of amine groups on the polymer or catalyst degradation in subsequent steps.[8]
A key advantage of this method is the ability to precisely control the degree of functionalization . By carefully adjusting the stoichiometry—the molar ratio of this compound to the reactive functional groups on the polymer—one can tune the density of norbornene moieties along the polymer chain. This control is critical for optimizing the properties of the final material, whether it be the cross-link density of a hydrogel or the grafting density of a polymer brush.
Once installed, the norbornene group opens a gateway to a multitude of secondary modifications, making the functionalized polymer a versatile platform material.
Detailed Experimental Protocols
The following protocols provide a validated, step-by-step guide for researchers. The functionalization of a multi-arm poly(ethylene glycol) with hydroxyl end-groups (a common precursor in drug delivery and tissue engineering) is presented as a representative example.[9]
Protocol 1: Synthesis of this compound
Rationale: The acyl chloride is highly reactive and moisture-sensitive, and is therefore often best prepared fresh from the more stable corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an effective and common reagent for this conversion.[8][9]
Materials & Equipment:
-
5-Norbornene-2-carboxylic acid (mixture of endo/exo isomers)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
-
Anhydrous environment (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is flame- or oven-dried.
-
Reaction: To the flask, add 5-norbornene-2-carboxylic acid (e.g., 0.8 mol). Cautiously add an excess of thionyl chloride (e.g., 1.6 mol, 2 equivalents) via a dropping funnel.
-
Heating: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Final Distillation: Purify the resulting crude this compound by vacuum distillation to yield a clear, colorless liquid.
-
Storage: Store the purified product under an inert atmosphere and protect from moisture. It can be sealed in an ampoule or stored in a desiccator inside a glovebox.
Protocol 2: Functionalization of 4-Arm PEG-OH (10 kDa)
Rationale: This protocol demonstrates the esterification of terminal hydroxyl groups. The reaction is performed at 0 °C initially to control the high reactivity of the acyl chloride, then allowed to warm to ensure completion. Purification by precipitation is a robust method for removing unreacted reagents and the triethylamine hydrochloride salt byproduct.
Materials & Equipment:
-
4-Arm PEG-OH (10 kDa)
-
This compound (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Cold Diethyl Ether (for precipitation)
-
Schlenk flask and Schlenk line (or glovebox)
-
Magnetic stirrer, syringes, ice bath
-
Centrifuge
Procedure:
-
Polymer Preparation: Dry the 4-Arm PEG-OH (e.g., 1.0 g, 0.1 mmol, providing 0.4 mmol of -OH groups) under high vacuum for several hours to remove any adsorbed water.
-
Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dried PEG-OH in anhydrous DCM (e.g., 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous triethylamine (e.g., 0.11 mL, 0.8 mmol, 2 equivalents per -OH group) to the stirred solution.
-
Acyl Chloride Addition: Slowly, dropwise, add a solution of this compound (e.g., 0.1 g, 0.64 mmol, ~1.5 equivalents per -OH group) in a small amount of anhydrous DCM (e.g., 2 mL) to the reaction flask over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Purification - Step 1 (Filtration): Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Purification - Step 2 (Precipitation): Concentrate the filtrate volume by approximately half under reduced pressure. Add the concentrated solution dropwise to a large volume of cold, vigorously stirring diethyl ether (e.g., 200 mL). The functionalized polymer will precipitate as a white solid.
-
Isolation: Isolate the polymer by centrifugation or filtration. Wash the solid with fresh cold diethyl ether two more times to ensure complete removal of impurities.
-
Drying: Dry the final product, 4-Arm PEG-Norbornene, under high vacuum to a constant weight. Store in a desiccator.
Validation and Characterization: Confirming Success
A protocol is only as good as its validation. The following characterization techniques are essential to confirm the successful functionalization and determine its efficiency.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the covalent attachment of the norbornene group. The appearance of new, characteristic peaks and the shift of existing polymer peaks provide definitive proof.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Rationale for Identification |
| Norbornene Vinyl Protons | 5.9 - 6.2 | Unambiguous signals in an otherwise clear region of the spectrum. Their integration relative to a known polymer peak (e.g., PEG backbone) allows for quantification of the functionalization degree.[10][11] |
| PEG Methylene Protons (-CH₂-O-CO-) | ~4.2 | The methylene protons on the PEG backbone adjacent to the newly formed ester linkage will shift downfield from their original position (~3.6 ppm for PEG-OH) due to the electron-withdrawing effect of the carbonyl group. |
| Norbornene Bridgehead Protons | ~2.8 - 3.2 | Complex multiplets that confirm the presence of the bicyclic structure. |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 | The main, large signal from the PEG repeating units serves as a convenient internal standard for integration. |
Calculating Degree of Functionalization: Degree (%) = [ (Integral of Vinyl Protons / 2) / (Integral of PEG Backbone / 4) ] * 100 (This is an example for a simple linear PEG; the calculation must be adapted based on the specific polymer structure and reference peak chosen).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides complementary evidence by identifying key functional groups.
-
Appearance of C=O stretch: A strong new absorbance peak around 1720-1740 cm⁻¹ indicates the formation of the new ester bond.
-
Disappearance of O-H stretch: A significant reduction or disappearance of the broad -OH stretch (around 3200-3500 cm⁻¹) from the starting PEG-OH confirms the reaction of the hydroxyl groups.
-
Appearance of C=C stretch: A weaker absorbance around 1570 cm⁻¹ may be visible, corresponding to the norbornene C=C double bond.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Functionalization | 1. Inactive acyl chloride due to moisture contamination. 2. Insufficiently dried polymer or solvent. 3. Insufficient base or reaction time. | 1. Use freshly prepared or properly stored acyl chloride. 2. Rigorously dry all reagents and glassware. Perform the reaction under a strict inert atmosphere. 3. Increase equivalents of base and/or extend the reaction time to 24 hours. |
| Polymer Cross-linking/Gelling | 1. If the starting polymer has multiple nucleophilic groups per chain, intermolecular reactions can occur. 2. Dicarboxylic acid impurities in the starting material. | 1. Perform the reaction under high dilution conditions to favor intramolecular reaction. 2. Ensure the purity of the starting 5-norbornene-2-carboxylic acid before converting it to the acyl chloride. |
| Incomplete Purification | The polymer remains sticky or oily after precipitation. | 1. The precipitation solvent may be too polar. Try a less polar solvent like cold hexane. 2. Perform multiple dissolution-reprecipitation cycles to thoroughly wash the polymer.[12] |
| Inconsistent NMR Results | Broad peaks or inconsistent integration values. | 1. Ensure the polymer is fully dissolved in the NMR solvent. 2. Acquire spectra at an elevated temperature to improve chain mobility and sharpen peaks. 3. Use a longer relaxation delay (d1) in the NMR acquisition parameters to ensure quantitative integration, especially for polymer end-groups. |
Applications in Research and Drug Development
The successful synthesis of norbornene-functionalized polymers creates a powerful platform for numerous advanced applications:
-
Drug Delivery Systems: The norbornene handle can be used as a reactive site for the covalent attachment of therapeutic agents, often via pH-sensitive linkers, enabling targeted and controlled release.[13][14]
-
Tissue Engineering: Norbornene-functionalized polymers like PEG or hyaluronic acid can be rapidly cross-linked with dithiol molecules via thiol-ene chemistry to form biocompatible hydrogels. These gels can encapsulate cells and support tissue regeneration.[7]
-
Advanced Materials: By using the norbornene groups as polymerizable monomers in a ROMP reaction, complex architectures such as graft copolymers and polymer brushes can be synthesized, leading to materials with unique surface properties.[4]
References
-
Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C - OSTI.GOV. (URL: [Link])
-
Williams, R. J., Barker, I. A., & O'Reilly, R. K. (n.d.). Orthogonal Modification of Norbornene-Functional Degradable Polymers. (URL: [Link])
- Le Drian, C., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use for the unambiguous determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron, 61(35), 8475-8482.
-
Wang, H., et al. (2024). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Molecules, 29(13), 3109. (URL: [Link])
-
Polymerization of 5-hydroxymethyl bicyclo [2.2.1] hept-2-ene catalyzed by PdCl 2 (TPPTS) 2 . (n.d.). ResearchGate. (URL: [Link])
-
Gaines, T. W., et al. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. (URL: [Link])
-
Brookhart, M., et al. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. Organometallics, 40(15), 2537–2544. (URL: [Link])
-
Influence of functional groups on ring opening metathesis polymerisation and polymer properties. (n.d.). ResearchGate. (URL: [Link])
-
Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Molecules, 27(23), 8206. (URL: [Link])
-
Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. (n.d.). ResearchGate. (URL: [Link])
-
Biorenewable ROMP-based Thermosetting Copolymers from Functionalized Castor Oil Derivative with Various Cross-linking Agents. (n.d.). Washington State University Research Exchange. (URL: [Link])
-
Zhang, Y., et al. (2020). Synthesis of polypropylene-graft-norbornene by reactive extrusion and its rheological behavior. MRS Communications, 10(2), 303-308. (URL: [Link])
-
N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. (2025). ACS Macro Letters. (URL: [Link])
-
Feast, W. J., et al. (1994). Tailored copolymers via coupled anionic and ring opening metathesis polymerization. Synthesis and polymerization of bicyclo [2.2.1] hept-5-ene-2,3- trans-bis (polystyrylcarboxylate) s. Polymer, 35(16), 3542-3549. (URL: [Link])
-
Schrock, R. R. (1990). Polymerization of Functionalized Norbornenes Employing Mo(CH-t-Bu)(NAr) (O-t-Bu)2 as the Initiator. DTIC. (URL: [Link])
-
Norbornenyl-Based RAFT Agents for the Preparation of Functional Polymers via Thiol–Ene Chemistry. (2012). Macromolecules. (URL: [Link])
-
Tritto, I., et al. (2012). Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology. Polymers, 4(3), 1335-1358. (URL: [Link])
-
Synthesis and characterization of naphthalimide-functionalized polynorbornenes. (2016). Monatshefte für Chemie - Chemical Monthly, 148(4), 705-712. (URL: [Link])
-
Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels. (2018). Biomacromolecules, 19(10), 4161-4166. (URL: [Link])
-
Mechanodegradable poly(ethylene glycol)–phthalaldehyde hydrogels formed via thiol–ene photopolymerization. (n.d.). RSC Applied Polymers. (URL: [Link])
-
Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. (2023). RSC Publishing. (URL: [Link])
-
The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. (n.d.). Promerus. (URL: [Link])
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (2017). Polymers, 9(12), 693. (URL: [Link])
-
Palomino, L., et al. (2024). Grafting-from Synthesis of Plant-Polynorbornene Biohybrid Materials. ACS Macro Letters, 13(6), 726-733. (URL: [Link])
-
Grafting-from Synthesis of Plant–Polynorbornene Biohybrid Materials. (n.d.). ACS Publications. (URL: [Link])
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride by Distillation
Welcome to the technical support center for the purification of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the vacuum distillation of this reactive intermediate. My aim is to combine established chemical principles with practical, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the distillation of this compound, providing a foundational understanding of the process.
Q1: What are the critical physical properties of this compound for distillation?
A1: Understanding the physical properties is paramount for a successful distillation. Key parameters include:
-
Boiling Point: 201.1°C at 760 mmHg[1]. This high boiling point necessitates vacuum distillation to avoid thermal decomposition.
-
Molecular Weight: 156.61 g/mol [1].
-
Density: 1.256 g/cm³[1].
-
Reactivity: As an acyl chloride, it is highly reactive with water and other nucleophiles. It is also sensitive to high temperatures, which can cause decomposition and polymerization[2].
Q2: Why is vacuum distillation the required method for purifying this compound?
A2: Vacuum distillation is essential for several reasons:
-
Thermal Lability: Acyl chlorides, particularly those with strained ring systems or unsaturation like this compound, can be thermally unstable.[2] Distillation at atmospheric pressure (201.1°C) would likely lead to significant decomposition, resulting in byproducts, tar formation, and reduced yield.
-
Lowering the Boiling Point: By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a much lower and safer temperature. This minimizes the risk of thermal degradation.
-
Removal of High-Boiling Impurities: Vacuum distillation is effective for separating the desired product from non-volatile or high-boiling impurities that may have formed during synthesis.
Q3: What are the recommended starting parameters (vacuum and temperature) for the distillation?
A3: A good starting point for the vacuum distillation of this compound can be estimated from its atmospheric boiling point. A general rule of thumb for vacuum distillation is that halving the pressure reduces the boiling point by approximately 10-15°C from the previous boiling point at a higher pressure. For a more accurate estimation, a pressure-temperature nomograph can be used.
Based on its atmospheric boiling point of 201.1°C[1], here are some estimated starting parameters:
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 22 | 108-110 |
| 10 | ~90-95 |
| 1 | ~60-65 |
Recommendation: Start with a vacuum of around 10 mmHg and gently heat the distillation pot. The product should start distilling at a head temperature of approximately 90-95°C. Adjust the heating mantle temperature to maintain a steady distillation rate of 1-2 drops per second.
Q4: What are the essential safety precautions for this distillation?
A4: Safety is paramount when working with reactive acyl chlorides.
-
Moisture Sensitivity: The entire distillation apparatus must be thoroughly dried (e.g., oven-dried glassware) and assembled while hot under a stream of dry, inert gas (nitrogen or argon). Any moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid, releasing corrosive HCl gas.
-
Corrosive Nature: this compound and its potential breakdown product, HCl, are corrosive. The distillation should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Vacuum Safety: Ensure the glassware has no cracks or star fractures that could cause it to implode under vacuum. It is also good practice to use a blast shield.
-
Trapping Effluents: The vacuum pump must be protected from corrosive HCl gas. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) and/or a base trap (containing NaOH or KOH pellets) between the distillation setup and the pump.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the distillation of this compound.
Problem 1: The product in the distillation pot is turning dark (yellow to brown) upon heating.
| Potential Cause | Explanation | Solution |
| Overheating | The pot temperature is too high, causing thermal decomposition and polymerization of the acyl chloride.[2] | Reduce the heating mantle temperature. Ensure the heating mantle is the correct size for the flask and consider using a sand bath or oil bath for more uniform heating. |
| Air Leak in the System | Oxygen can promote the formation of colored impurities at elevated temperatures. | Check all joints and connections for leaks. Ensure all glassware joints are properly greased (using a hydrocarbon-based grease, not silicone grease) and securely clamped. |
| Presence of Catalysts | Residual catalysts from the synthesis (e.g., zinc chloride) can lower the decomposition temperature.[3] | If possible, perform a quick filtration or aqueous workup (if the product is stable enough) before distillation to remove any solid catalysts. |
Problem 2: The distillation is very slow or no product is distilling over, even at a high pot temperature.
| Potential Cause | Explanation | Solution |
| Inadequate Vacuum | The vacuum is not low enough to sufficiently reduce the boiling point. | Check the vacuum pump for proper function. Ensure all connections are tight and there are no leaks in the system. Check the manometer reading. |
| Condenser is Too Efficient | If using a very long or highly efficient condenser, the vapor may be condensing and returning to the pot before reaching the collection flask. | For short-path distillations, a simple distillation head is often sufficient. Ensure the condenser is not excessively cold. |
| Blockage in the System | Solidified impurities or product could be blocking the vapor path. | Allow the system to cool, carefully release the vacuum, and inspect for any blockages. |
Problem 3: The pressure in the distillation setup is fluctuating.
| Potential Cause | Explanation | Solution |
| Bumping of the Liquid | The liquid in the distillation pot is boiling unevenly, causing sudden surges of vapor. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the stirring rate is adequate. |
| Outgassing of the System | Dissolved gases or low-boiling impurities are being released from the crude material. | Before heating, pull a vacuum on the cold system for a period to remove dissolved gases. |
| Decomposition | The compound is decomposing, releasing gaseous byproducts. | This is a serious issue. Immediately lower the heating and check the pot temperature. If decomposition is suspected, the distillation should be stopped. |
Problem 4: The final yield of the purified product is lower than expected.
| Potential Cause | Explanation | Solution |
| Decomposition | As mentioned, thermal decomposition is a primary cause of yield loss.[2] | Optimize the distillation temperature and pressure to be as low as possible. Minimize the distillation time. |
| Incomplete Transfer | A significant amount of product remains in the distillation pot or adhered to the condenser and distillation head. | After the main fraction has been collected, you can gently heat the distillation head with a heat gun to encourage the last of the product to distill over. However, be cautious not to overheat. |
| Premature Fraction Cut | The collection of the main fraction was stopped too early. | Monitor the head temperature closely. Continue collecting the fraction as long as the temperature remains stable at the desired boiling point. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a step-by-step methodology for the purification.
-
Preparation of Glassware:
-
Thoroughly clean and oven-dry all glassware (round-bottom flask, distillation head, condenser, receiving flask, and adapters) at >120°C for at least 4 hours.
-
Assemble the distillation apparatus while still warm under a stream of dry nitrogen or argon. Use a short-path distillation head for optimal efficiency.
-
Lightly grease all joints with a suitable high-vacuum grease.
-
-
System Setup:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the distillation apparatus to a vacuum pump protected by a cold trap and a base trap.
-
Include a manometer to accurately monitor the pressure.
-
Place the distillation flask in a heating mantle or an oil bath on a magnetic stirrer.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum to the system. A target pressure of 1-10 mmHg is recommended.
-
Once the desired vacuum is stable, begin to gently heat the distillation flask.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the head temperature stabilizes at the expected boiling point for the applied pressure, switch to a clean, pre-weighed receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate by controlling the heat input.
-
Once the majority of the product has distilled and the head temperature begins to drop, stop the distillation.
-
Allow the system to cool completely before slowly and carefully releasing the vacuum by introducing an inert gas.
-
-
Product Handling and Storage:
-
The purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Store in a cool, dry place away from moisture.[4]
-
Visualizations
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common distillation issues.
References
- Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation.
-
ResearchGate. (2015). Synthesis and aminolysis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-methansulfonamide. Available at: [Link]
- Google Patents. (1978). US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di....
- Google Patents. (1980). US4204916A - Process for recovering acid chlorides by distillation.
- Reddit. (n.d.). Drying agents for Acyl halides. r/OrganicChemistry.
-
Organic Syntheses. (n.d.). 2,2,4-trimethyl-3-oxovaleryl chloride. Retrieved from: [Link]
- ResearchGate. (n.d.).
- Apollo Scientific. (n.d.). Bicyclo[2.2.
- MDPI. (n.d.). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids.
- IChemE. (n.d.).
- Sciencemadness Discussion Board. (2012).
- ScienceDirect. (2005). 2-Chlorobicyclo[2.2.
- YouTube. (2023).
- Google Patents. (1956).
- Google Patents. (2004). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.
- Organic Syntheses. (1969). bicyclo[2.1.0]pentane.
- The Royal Society of Chemistry. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
- Cheméo. (n.d.). Chemical Properties of 2-chloro-2-cyano bicyclo[2.2.1]hept-5-ene, exo.
- LookChem. (n.d.). Top Quality this compound CAS#27063-48-5.
- ResearchGate. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides.
- TCI Chemicals. (n.d.). [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane (mixture of isomers).
Sources
- 1. Top Quality this compound CAS#27063-48-5 - Bicyclo (2.2.1) Hept-5-Ene-2-Carbonyl Chloride and 5-Norbornene-2-Carbonyl Chloride [lonwinchem.en.made-in-china.com]
- 2. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting protocols to ensure the integrity and purity of your final product.
Workflow Overview: From Diels-Alder to Acyl Chloride
The synthesis of this compound is typically a two-step process. Understanding the potential pitfalls at each stage is critical for impurity control.
Caption: General synthetic workflow highlighting the two major stages and their associated impurity ingress points.
Part 1: FAQs and Troubleshooting for the Diels-Alder Reaction
The initial cycloaddition reaction between cyclopentadiene and acrylic acid forms the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid backbone.[1] While seemingly straightforward, this step is crucial for determining the isomeric purity and overall quality of the precursor.
Q1: My Diels-Alder reaction yield is low and inconsistent. What are the likely causes?
A1: Low yields in this reaction almost always trace back to the quality of the diene.
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Dicyclopentadiene is unreactive in the Diels-Alder reaction under typical conditions. It is imperative to "crack" the dicyclopentadiene by heating it to generate fresh, monomeric cyclopentadiene immediately before use.[2]
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle warming can increase the rate. However, excessive heat can promote the retro-Diels-Alder reaction, reducing the yield of the desired adduct.
-
Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially in the presence of heat or impurities. Using an inhibitor or ensuring the acrylic acid is of high purity can mitigate this.
Q2: How can I control the ratio of endo and exo isomers in my carboxylic acid precursor?
A2: The stereoselectivity of this Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.[3][4]
-
Kinetic Control (Favors Endo): Running the reaction at lower temperatures (e.g., 0-25 °C) favors the formation of the endo isomer. This is due to a stabilizing secondary orbital interaction in the transition state, which lowers its energy. The endo product is formed faster.
-
Thermodynamic Control (Favors Exo): The exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[4] Running the reaction at higher temperatures for extended periods, or isomerizing a pre-formed mixture (e.g., with a base like potassium t-butoxide), can increase the proportion of the exo isomer.[2][5][6]
Caption: Relationship between the desired product and key impurities formed during the chlorination step.
Part 3: Analytical and Purification Protocols
Protocol 1: Purity Assessment by GC-MS (via Derivatization)
Direct analysis of reactive acyl chlorides by GC-MS can be unreliable due to potential on-column reactions or degradation in the hot injector. [7][8]A robust method involves derivatization to a stable ester.
Objective: To quantify the purity of this compound and identify related impurities like the parent carboxylic acid.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (glove box or N₂ stream), accurately weigh ~10 mg of the acyl chloride product into a clean, dry vial.
-
Add 1.0 mL of anhydrous dichloromethane.
-
Add 0.1 mL of anhydrous methanol (or another suitable alcohol like isopropanol). [7][9]This will rapidly convert the acyl chloride to its corresponding methyl ester.
-
Let the reaction stand for 15 minutes at room temperature. The reaction is typically quantitative.
-
-
GC-MS Conditions (General):
-
Column: A standard non-polar capillary column (e.g., DB-5ms or HP-5ms). [7] * Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program:
-
The major peak will correspond to the methyl ester derivative.
-
Unreacted carboxylic acid will appear as a separate, broader peak at a different retention time.
-
Other impurities, like the anhydride, will also appear as distinct peaks that can be identified by their mass spectra.
-
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To purify the final this compound from less volatile impurities (unreacted acid, anhydride) and more volatile impurities (residual chlorinating agent).
Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried. Use a short, insulated Vigreux column for efficient separation.
-
Procedure:
-
Charge the crude acyl chloride to the distillation flask.
-
Slowly and carefully apply vacuum.
-
Begin gentle heating with a magnetic stirrer and heating mantle.
-
First Fraction: Collect any low-boiling components (e.g., residual thionyl chloride) at a lower temperature.
-
Main Fraction: Increase the temperature to collect the pure this compound at its characteristic boiling point at the given pressure. The boiling point of the related ethyl ester is reported as 82 °C at 10 mmHg, which can serve as a rough guide. [2] * Residue: Leave the high-boiling residue (unreacted acid, anhydride, polymers) in the distillation flask.
-
-
Storage: Collect the purified product in a flask pre-flushed with nitrogen or argon. Seal immediately and store in a cool, dry place away from moisture.
By carefully considering the source of potential impurities at each synthetic step and implementing robust analytical and purification protocols, researchers can consistently produce high-purity this compound for their downstream applications.
References
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use for the unambiguous determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763.
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Molecules, 22(9), 1435. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Janus, E., et al. (2018). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions.
- Ayyubov, I. G. (2020). DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. Processes of Petrochemistry and Oil Refining, 21(3), 305-325.
-
Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. ResearchGate. [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. (2023). YouTube. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2247-2254. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
chloro-benzoyl chloride impurity or assay method. Chromatography Forum. [Link]
-
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. MedChemComm, 9(5), 856-869. [Link]
Sources
- 1. ppor.az [ppor.az]
- 2. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP2177598B1 - The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester in perfume compositions and perfume compositions - Google Patents [patents.google.com]
- 6. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
managing the endo/exo ratio in Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to managing the crucial endo/exo isomer ratio in this synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the endo/exo ratio in the synthesis of the bicyclo[2.2.1]hept-5-ene backbone?
A1: The endo/exo ratio is primarily determined by the reaction conditions of the Diels-Alder cycloaddition between cyclopentadiene and a dienophile (in this case, acrolein to form the precursor aldehyde). The reaction is under kinetic or thermodynamic control. Low temperatures and the use of Lewis acid catalysts favor the formation of the endo isomer, which is the kinetic product.[1] Conversely, higher temperatures promote the formation of the more thermodynamically stable exo isomer.[1]
Q2: Why is the endo product favored at lower temperatures?
A2: The preference for the endo product at lower temperatures is a classic example of kinetic control in the Diels-Alder reaction. The endo transition state is stabilized by secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile.[1] This stabilization lowers the activation energy for the formation of the endo isomer, making it the faster-forming product.
Q3: Can I convert the endo isomer to the exo isomer?
A3: Yes, the Diels-Alder reaction is often reversible at elevated temperatures.[1] Heating an endo-rich mixture can induce a retro-Diels-Alder reaction, followed by a forward reaction that favors the formation of the more thermodynamically stable exo isomer. Additionally, base-catalyzed isomerization of the corresponding ester has been shown to be an effective method for converting the endo to the exo form.[2][3]
Q4: How can I accurately determine the endo/exo ratio of my product?
A4: The most reliable method for determining the endo/exo ratio is through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The signals for the vinyl protons and the proton on the carbon bearing the substituent (aldehyde, carboxylic acid, or acid chloride) are typically well-resolved and have distinct chemical shifts and coupling constants for the endo and exo isomers. Integration of these signals allows for accurate quantification of the isomer ratio.
Q5: What is the best method for converting the precursor carboxylic acid to the final acid chloride?
A5: Treatment of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are both effective methods. Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Diels-Alder reaction | 1. Dicyclopentadiene was not freshly cracked. | 1. Cyclopentadiene readily dimerizes at room temperature. Ensure you are using freshly "cracked" dicyclopentadiene by distillation before use. |
| 2. Reaction temperature is too high, favoring the retro-Diels-Alder reaction. | 2. For the kinetic endo product, maintain a low reaction temperature (e.g., 0 °C or below). | |
| 3. Acrolein has polymerized. | 3. Use freshly distilled acrolein and consider adding a polymerization inhibitor like hydroquinone. | |
| Poor endo/exo selectivity | 1. Reaction temperature is not optimal for the desired isomer. | 1. For high endo selectivity, use low temperatures (e.g., 0 °C to -78 °C) and a Lewis acid catalyst. For high exo selectivity, use higher temperatures (e.g., >160 °C) to allow for thermodynamic equilibration. |
| 2. Inadequate mixing. | 2. Ensure efficient stirring throughout the reaction. | |
| Incomplete oxidation of aldehyde to carboxylic acid | 1. Oxidizing agent is not potent enough or has degraded. | 1. Use a reliable oxidizing agent like Jones reagent or freshly prepared Tollens' reagent. Ensure the stoichiometry of the oxidant is correct. |
| 2. Reaction time is too short. | 2. Monitor the reaction by TLC until the starting aldehyde is consumed. | |
| Low yield of acid chloride | 1. Carboxylic acid is not completely dry. | 1. Ensure the starting carboxylic acid is anhydrous, as any water will quench the chlorinating agent. |
| 2. Insufficient amount of chlorinating agent. | 2. Use a slight excess of thionyl chloride or oxalyl chloride. | |
| 3. Decomposition of the acid chloride during workup. | 3. Use anhydrous conditions throughout the reaction and workup. Remove the excess chlorinating agent and solvent under reduced pressure. | |
| Difficulty in separating endo and exo isomers | 1. Similar polarities of the isomers. | 1. For the aldehyde and ester precursors, column chromatography on silica gel can be effective, although it may require careful optimization of the eluent system. Fractional distillation under reduced pressure may also be an option for the esters.[2] For the carboxylic acids, fractional crystallization can sometimes be employed. |
III. Experimental Protocols & Methodologies
A. Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
The initial Diels-Alder reaction is the critical step for establishing the desired endo/exo ratio. Below are protocols to favor either the kinetic (endo) or thermodynamic (exo) product.
Caption: Control of endo/exo selectivity in the Diels-Alder reaction.
1. Protocol for endo-Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (Kinetic Control)
This protocol is adapted from a similar synthesis of the corresponding ethyl ester and is designed to maximize the formation of the endo isomer.[2][3]
-
Materials:
-
Freshly cracked cyclopentadiene
-
Freshly distilled acrolein
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous toluene and cool the flask to 0 °C in an ice-water bath.
-
Add acrolein to the toluene.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.
-
Add freshly cracked cyclopentadiene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
2. Protocol for exo-Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (Thermodynamic Control)
This protocol utilizes high temperatures to favor the formation of the more stable exo isomer.
-
Materials:
-
Freshly cracked cyclopentadiene
-
Freshly distilled acrolein
-
High-pressure reaction vessel (e.g., a sealed tube or autoclave)
-
-
Procedure:
-
Combine freshly cracked cyclopentadiene and acrolein in a high-pressure reaction vessel.
-
Seal the vessel and heat it to approximately 180 °C for 2-4 hours.
-
Cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
The crude product can be purified by distillation under reduced pressure or flash column chromatography.
-
B. Oxidation to Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
A standard Swern oxidation can be employed for this step.
-
Materials:
-
endo/exo-Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde mixture
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of the aldehyde in anhydrous DCM.
-
Stir for another 30 minutes at -78 °C, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid. The product can be purified by recrystallization or column chromatography.
-
C. Synthesis of this compound
This final step converts the carboxylic acid to the desired acid chloride.
Caption: Conversion of carboxylic acid to acid chloride.
-
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (as a mixture of isomers or a single isomer)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.
-
IV. Characterization Data
The following table summarizes typical ¹H NMR chemical shifts for related compounds, which can be used as a guide for characterizing your products. Note that the exact chemical shifts may vary depending on the solvent and the specific isomer.
| Compound | Isomer | Key ¹H NMR Signals (δ, ppm) |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester [2][3] | endo | ~6.19 (dd, 1H), ~5.94 (dd, 1H), ~3.21 (m, 1H), ~2.90 (m, 1H) |
| exo | ~6.13 (dd, 1H), ~6.10 (dd, 1H), ~3.03 (m, 1H), ~2.19-2.23 (m, 1H) | |
| exo-Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde [4] | exo | ~9.79 (d, 1H, CHO), ~6.19 (dd, 1H), ~6.13 (dd, 1H), ~3.12 (m, 1H), ~2.98 (m, 1H) |
V. References
-
Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. US20100093580A1.
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the synthesis of bicyclo[2.2.1]hept-5-en-2-one. Tetrahedron: Asymmetry, 2005, 16(16), 2754-2763.
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society, 2002, 23(4), 611-613.
-
Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. US8114823B2.
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry.
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules, 2014, 19(10), 1527-1541.
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.
-
The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 2021, 12(3), 1057-1066.
-
Supporting Information for "A New Chiral Diamine Salt for the Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes". Angewandte Chemie International Edition, 2011, 50(19), 4487-4490.
-
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 95%. Sigma-Aldrich.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 3. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
preventing polymerization of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride during storage
Welcome to the technical support center for Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive bifunctional molecule. Its unique structure, containing a strained norbornene alkene and an acyl chloride, makes it a valuable building block but also susceptible to unwanted polymerization during storage. This document provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the long-term stability and purity of your material.
Part 1: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: I've noticed an increase in the viscosity of my this compound. What is happening?
An increase in viscosity is a primary indicator that polymerization or oligomerization has begun. The small monomer units are linking together to form larger, less mobile polymer chains, which increases the overall viscosity. This can range from a slight thickening to the formation of a gel or solid.
Q2: My clear, colorless liquid now appears hazy or contains solid precipitates. Is this related to polymerization?
Yes. As polymers form, they may become insoluble in the remaining monomer, leading to haziness or the precipitation of a solid polymer. This is a clear sign of product degradation.
Q3: I suspect my material has started to polymerize. How can I confirm this and quantify the extent of the problem?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool to detect polymerization. You will observe a broadening of signals and the appearance of new peaks in the aliphatic region, corresponding to the saturated polymer backbone, alongside a decrease in the intensity of the sharp vinyl proton signals of the monomer.
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate and quantify the remaining monomer from the oligomers and polymers.[1] A decrease in the monomer peak area over time indicates its consumption through polymerization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : While polymers themselves are not volatile enough for GC-MS, this technique is excellent for quantifying the purity of the remaining monomer and detecting any low molecular weight byproducts.[2]
Q4: Can I still use the material if it has slightly polymerized?
It is strongly discouraged. The presence of oligomers and polymers can significantly impact reaction stoichiometry, introduce impurities into your final product, and potentially alter the reaction pathway and yield. For consistent and reproducible results, it is crucial to use pure, unpolymerized monomer.
Q5: What are the immediate steps I should take if I suspect polymerization has started?
-
Isolate the material : Segregate the suspected container to prevent any potential cross-contamination or hazardous situations. Uncontrolled polymerization can be exothermic.[3]
-
Cool the sample : Immediately place the container in a cold environment (e.g., a refrigerator or freezer rated for chemical storage) to slow down the rate of polymerization.
-
Evaluate the extent : Use the analytical methods mentioned in Q3 to determine the severity of polymerization.
-
Consider purification (with caution) : For very early-stage oligomerization, vacuum distillation might be an option to separate the monomer from non-volatile oligomers. However, heating during distillation can also promote further polymerization. This should only be attempted if the material is stabilized with a non-volatile inhibitor.
Part 2: Understanding the Instability - Polymerization Mechanisms
This compound's instability arises from two key functional groups: the strained double bond of the norbornene moiety and the highly reactive acyl chloride. These groups open up pathways for both radical and cationic polymerization.
Mechanism 1: Free-Radical Polymerization
This is the most common degradation pathway for unsaturated monomers.[3] It proceeds via a chain-reaction mechanism involving initiation, propagation, and termination steps.
-
Initiation : The process can be initiated by trace impurities, exposure to light, or atmospheric oxygen.[3] These initiators form a radical species (R•) which then attacks the electron-rich double bond of the norbornene ring.
-
Propagation : The newly formed carbon-centered radical adds to another monomer molecule, extending the polymer chain.[3] This step repeats, rapidly consuming monomer units.
-
Termination : The growing polymer chains are eventually terminated when two radicals combine or through other termination pathways.
Mechanism 2: Cationic Polymerization
The presence of the acyl chloride group introduces a risk of cationic polymerization, especially in the presence of moisture.
-
Initiation : The acyl chloride can react with trace amounts of water to generate hydrochloric acid (HCl). HCl can then protonate the double bond of the norbornene, creating a carbocation. Alkenes with electron-donating groups are particularly susceptible to this mechanism.[4]
-
Propagation : The carbocationic intermediate is highly electrophilic and will rapidly react with the double bond of another monomer molecule, propagating the polymer chain.[5]
Part 3: Prevention and Storage Protocols
Proper storage and handling are critical to prevent polymerization. The following protocols are based on best practices for reactive unsaturated monomers and acyl chlorides.
Protocol 1: Optimal Storage Conditions
The goal is to minimize exposure to initiators of polymerization: heat, light, and moisture.
Step-by-Step Storage Protocol:
-
Container Selection : Use an amber glass bottle with a Teflon-lined cap. The amber glass protects the compound from light, and the Teflon liner provides an inert seal.
-
Inert Atmosphere : Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces oxygen, a known radical initiator.[3]
-
Temperature Control : Store the container at a reduced temperature. Refrigeration (2-8 °C) is highly recommended. For long-term storage, a freezer (-20 °C) is preferable. Ensure the storage unit is designed and rated for flammable chemical storage.
-
Moisture Prevention : Store in a desiccated environment. A laboratory desiccator or a dry storage cabinet is ideal. Avoid storing near sources of water or in humid areas.
-
Labeling : Clearly label the container with the chemical name, date received, date opened, and recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces reaction rates of polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents initiation by atmospheric oxygen.[3] |
| Light | Protect from light (Amber bottle) | Prevents photo-initiation of radicals. |
| Moisture | Store in a dry/desiccated environment | Prevents hydrolysis of acyl chloride and subsequent cationic polymerization. |
Protocol 2: Chemical Inhibition
For long-term storage, the addition of a chemical inhibitor is the most effective strategy. Inhibitors work by scavenging radicals, preventing the initiation of polymerization.[6]
Recommended Inhibitors:
| Inhibitor | Class | Typical Concentration | Notes |
| BHT (Butylated Hydroxytoluene) | Phenolic | 100-500 ppm | Volatile, can be removed by vacuum distillation if necessary. |
| MEHQ (4-Methoxyphenol) | Phenolic | 200-1000 ppm | Common and effective. Requires trace oxygen to be active. |
| Hydroquinone (HQ) | Phenolic | 100-500 ppm | A common inhibitor used in related syntheses.[7] |
| TEMPO | Nitroxide | 50-200 ppm | Highly efficient radical scavenger. Does not require oxygen. |
Step-by-Step Inhibition Protocol:
-
Select an Inhibitor : Choose an inhibitor from the table above. BHT is often a good first choice due to its efficacy and volatility.
-
Prepare a Stock Solution : If adding a small amount is difficult, prepare a dilute stock solution of the inhibitor in a dry, inert solvent that is compatible with your downstream application (e.g., anhydrous dichloromethane).
-
Add to Monomer : Under an inert atmosphere, add the required amount of inhibitor or inhibitor solution to the this compound.
-
Mix Thoroughly : Gently swirl or stir the mixture to ensure the inhibitor is fully dissolved and evenly distributed.
-
Store as per Protocol 1 : After adding the inhibitor, follow all the steps for optimal storage conditions.
Important Note : Before using the stabilized monomer in a reaction, consider the inhibitor's potential impact. Phenolic inhibitors can sometimes interfere with certain catalysts. If necessary, the inhibitor can be removed by passing the monomer through a column of activated alumina or by vacuum distillation (if using a volatile inhibitor like BHT).
By implementing these rigorous storage protocols and understanding the underlying chemical instability, you can ensure the quality and longevity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
-
LibreTexts, C. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.
-
ResearchGate. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
-
ResearchGate. (n.d.). Polymerization of 5-hydroxymethyl bicyclo [2.2.1] hept-2-ene catalyzed.... [Link]
-
UvA-DARE (Digital Academic Repository). (2016). Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. [Link]
-
PMC. (2018). Radical chain repair: The hydroalkylation of polysubstituted unactivated alkenes. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
- New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.).
- Tailored copolymers via coupled anionic and ring opening metathesis polymerization.
-
Queensland Alliance for Environmental Health Sciences. (n.d.). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. [Link]
-
ACS Omega. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. [Link]
-
Wikipedia. (n.d.). Cationic polymerization. [Link]
-
Polymerization Inhibitors|Q-1300|Q-1301. (n.d.). [Link]
- Google Patents. (n.d.).
-
Gelest, Inc. (2016). NORBORNENE. [Link]
-
PMC - NIH. (n.d.). An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution. [Link]
-
Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
YouTube. (2019). cationic addition polymers. [Link]
- ACS Publications. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters.
- What is high performance polymeriz
-
ResearchGate. (2025). In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios | Request PDF. [Link]
- Chemical Science (RSC Publishing). (n.d.).
-
3ASenrise. (n.d.). (1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[diphenylphosphine], 97%. [Link]
-
LibreTexts, C. (2022). 1.4.5: Polymerization of Alkenes. Chemistry LibreTexts. [Link]
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. (n.d.).2-carboxamide and*. (n.d.).
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- 7. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride Reactions
Welcome to the technical support center for Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges encountered during its use in acylation reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is resulting in a low yield of the desired amide/ester. What are the likely causes and how can I improve it?
A1: Low yields in acylation reactions with this compound can stem from several factors, primarily related to the quality of the acyl chloride, the presence of moisture, and suboptimal reaction conditions.
-
Purity of the Acyl Chloride: The primary culprit is often the purity of the this compound itself. This compound is highly susceptible to hydrolysis, converting back to the corresponding carboxylic acid.[1][2] The presence of the carboxylic acid will not only reduce the amount of active acylating agent but can also complicate purification.
-
Troubleshooting Protocol:
-
Verify Purity: Before use, check the purity of your acyl chloride via ¹H NMR. The presence of a broad peak around 10-12 ppm is indicative of the carboxylic acid.
-
Fresh is Best: If possible, use freshly prepared or newly purchased acyl chloride.
-
Re-purification: If the starting material is impure, consider converting the carboxylic acid back to the acyl chloride. A common laboratory method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.[3][4][5]
-
-
-
Reaction Conditions:
-
Moisture: Acyl chlorides react vigorously with water.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Temperature: These reactions are often exothermic. Running the reaction at 0 °C or even lower temperatures can help to minimize side reactions.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction.[3][6] The presence of a base is crucial to drive the reaction to completion. Ensure the base is pure and dry.
-
Q2: I am observing the formation of a significant amount of a white precipitate in my reaction, and my desired product is not being formed. What is this precipitate?
A2: The white precipitate is most likely the hydrochloride salt of your amine or the added base (e.g., triethylamine hydrochloride). This indicates that the acyl chloride has reacted with something other than your intended nucleophile, or that there's an excess of the base relative to the HCl produced.
-
Causality:
-
Hydrolysis: If your starting acyl chloride has significantly hydrolyzed to the carboxylic acid, there will be less HCl generated than anticipated, leading to unreacted base.
-
Reaction with Base: While less common, under certain conditions, the acyl chloride could potentially react with the amine base if it's not sufficiently non-nucleophilic or if the primary nucleophile is very hindered.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown precipitates.
Q3: My reaction is complete, but I am struggling to separate the endo and exo isomers of my product. Are there any strategies to improve this?
A3: The separation of endo and exo diastereomers of bicyclo[2.2.1]heptane derivatives can be challenging due to their similar polarities. The stereochemistry of your final product is often dictated by the stereochemistry of the starting this compound, which is a product of a Diels-Alder reaction. In many cases, the endo product is the kinetically favored product in the Diels-Alder reaction, while the exo is thermodynamically more stable.[7][8][9]
-
Strategies for Separation and Control:
-
Chromatography:
-
Column Choice: A high-performance flash chromatography system with a high-surface-area silica gel can improve separation.
-
Solvent System: A shallow gradient of a solvent system with differing polarity and hydrogen bonding capabilities (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) may enhance separation.
-
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating diastereomers.
-
Starting Material Control: The most effective strategy is to start with a stereochemically pure isomer of this compound if possible. The synthesis of the parent carboxylic acid via a Diels-Alder reaction can be influenced by temperature and catalysts to favor one isomer.[8][10]
-
| Strategy | Principle | Key Considerations |
| Flash Chromatography | Differential partitioning between stationary and mobile phases | Use high-quality silica, optimize solvent system. |
| Fractional Crystallization | Differences in solubility of diastereomers | Product must be crystalline; requires careful solvent selection. |
| Stereoselective Synthesis | Control the Diels-Alder reaction to favor one isomer | Reaction conditions (temperature, catalyst) are critical.[8][10] |
In-Depth Troubleshooting Guides
Problem: No Reaction or Incomplete Conversion
Symptoms: TLC or LC-MS analysis shows primarily starting materials (amine/alcohol and the hydrolyzed carboxylic acid from the acyl chloride).
Root Cause Analysis and Solutions:
-
Inactive Acyl Chloride: As detailed in FAQ 1, the primary suspect is hydrolyzed this compound.
-
Steric Hindrance: The bicyclo[2.2.1]heptane core is sterically demanding. If your nucleophile (amine or alcohol) is also bulky, the reaction rate can be significantly reduced.
-
Action:
-
Increase the reaction temperature. However, be mindful of potential side reactions.
-
Prolong the reaction time. Monitor the reaction progress carefully.
-
Consider using a less hindered base.
-
-
-
Insufficient Nucleophilicity: A weakly nucleophilic amine or alcohol may react slowly.
-
Action: For alcohols, consider deprotonation with a stronger, non-nucleophilic base like sodium hydride (NaH) to form the more nucleophilic alkoxide. This must be done carefully to avoid side reactions with the acyl chloride.
-
Problem: Formation of Unexpected Byproducts
Symptom: Mass spectrometry or NMR analysis reveals masses or signals that do not correspond to the starting materials or the expected product.
Potential Side Reactions and Avoidance:
-
Reaction at the Double Bond: While the acyl chloride is the more reactive site, under certain conditions (e.g., with specific catalysts or radical initiators), the double bond of the norbornene system can undergo addition reactions.[11]
-
Avoidance: Ensure your reaction is free from radical initiators (light, peroxides) and that any catalysts used are specific for acylation.
-
-
Dimerization/Polymerization: In the presence of certain catalysts or at elevated temperatures, the norbornene moiety can be susceptible to polymerization.
-
Avoidance: Maintain a controlled reaction temperature and use appropriate stoichiometry.
-
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol as the solvent for an amidation reaction), the solvent can compete with your intended nucleophile.
-
Avoidance: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Reaction Pathway Visualization:
Caption: Desired reaction pathway and common side reactions.
References
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. ScienceDirect.
- Reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers. Wiley Online Library.
- New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Thieme Connect.
- Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide.
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Sigma-Aldrich.
- Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.
- Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.
- High-level Computational Study of the Site-, Facial- and Stereoselectivities for the Diels-Alder Reaction Between o-Benzoquinone and Norbornadiene. MDPI.
- Synthesis for the norbornene acyl chloride that begins with the...
- CHLORIDE TO BICYCL0[2.2.
- New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates.
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
- Acyl chloride. Wikipedia.
-
Synthesis and aminolysis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-methansulfonamide. ResearchGate.
- Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube.
- an introduction to acyl chlorides (acid chlorides). Chemguide.
- Acyl Chloride Uses, Reactions & Synthesis. Study.com.
- Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
characterization of byproducts in Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the characterization of byproducts, ensuring a robust and reproducible synthetic workflow.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceuticals and advanced materials. The primary route involves a two-step process: a Diels-Alder reaction between cyclopentadiene and acrylic acid to form the precursor Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by its conversion to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). While seemingly straightforward, this synthesis can be prone to the formation of several byproducts that can complicate purification and impact the quality of the final product. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: Presence of Multiple Isomers in the Final Product
Symptom: You observe multiple peaks in your Gas Chromatography (GC) analysis or complex signals in your Nuclear Magnetic Resonance (NMR) spectrum that correspond to isomers of the desired product.
Probable Cause:
The initial Diels-Alder reaction between cyclopentadiene and acrylic acid produces a mixture of endo and exo diastereomers of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[1][2] The endo isomer is typically the kinetic product, favored at lower temperatures, while the exo isomer is the thermodynamically more stable product.[2] This isomeric mixture is often carried through to the final acid chloride product.
Solution:
-
Control Diels-Alder Reaction Temperature: To favor the formation of the kinetic endo product, conduct the Diels-Alder reaction at lower temperatures (e.g., 0-25 °C). For a higher proportion of the thermodynamically stable exo isomer, higher temperatures may be employed, though this can also lead to other side reactions.
-
Isomerization: It is possible to isomerize the endo isomer to the more stable exo form using a base such as potassium t-butoxide.[2]
-
Chromatographic Separation: If a single isomer is required, the precursor carboxylic acid isomers can be separated by column chromatography before conversion to the acid chloride.
-
Analytical Characterization:
-
NMR Spectroscopy: The endo and exo isomers can be distinguished by ¹H NMR. The proton at C2 (adjacent to the carbonyl group) in the exo isomer typically appears at a different chemical shift compared to the corresponding proton in the endo isomer. For the related ethyl ester, the ¹H NMR signals for the exo isomer are distinct from the endo isomer.[3]
-
GC-MS: Gas chromatography can separate the endo and exo isomers, which will exhibit similar mass spectra but different retention times.
-
Problem 2: Low Yield and Presence of Unreacted Starting Material
Symptom: Your reaction yield is low, and analysis (e.g., by IR or NMR) shows the presence of the starting carboxylic acid.
Probable Cause:
-
Incomplete Reaction with Thionyl Chloride: The conversion of the carboxylic acid to the acid chloride may be incomplete. This can be due to insufficient reaction time, inadequate temperature, or a less reactive batch of thionyl chloride.
-
Hydrolysis: Acid chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup or during workup will convert the product back to the starting carboxylic acid.
Solution:
-
Optimize Reaction Conditions:
-
Ensure an excess of thionyl chloride is used.
-
Increase the reaction temperature or prolong the reaction time. Refluxing in thionyl chloride is a common practice.[4]
-
Consider adding a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.
-
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]
-
Analytical Verification:
-
IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1785 cm⁻¹) indicates a successful reaction.
-
Problem 3: Appearance of Unexpected Byproducts with Different Molecular Weights
Symptom: GC-MS analysis reveals peaks corresponding to compounds with molecular weights different from the expected product and starting material.
Probable Cause:
-
Wagner-Meerwein Rearrangement: The strained bicyclic system of norbornene is susceptible to skeletal rearrangements under acidic conditions, such as those generated during the reaction with thionyl chloride (due to the formation of HCl).[5][6] This can lead to the formation of isomeric acid chlorides with a rearranged carbon skeleton.
-
Addition to the Double Bond: Although less common with thionyl chloride itself, reactive intermediates in the reaction mixture could potentially add across the double bond of the norbornene ring, leading to saturated and halogenated byproducts.
Solution:
-
Milder Reaction Conditions:
-
Use oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like dichloromethane. This reaction often proceeds at room temperature and can be milder than using neat thionyl chloride at reflux.
-
If using thionyl chloride, consider adding a non-nucleophilic base, such as pyridine, to scavenge the HCl produced, which can suppress acid-catalyzed rearrangements.[7]
-
-
Thorough Characterization:
-
GC-MS: Analyze the fragmentation patterns of the unexpected peaks. Rearranged isomers will have the same molecular weight but may show different fragmentation patterns due to their altered structures. The mass spectrum of Bicyclo[2.2.1]heptane-2-carbonyl chloride shows characteristic fragments from the loss of Cl, COCl, and a retro-Diels-Alder reaction, providing a basis for comparison.[8]
-
NMR Spectroscopy: Detailed 1D and 2D NMR (COSY, HSQC, HMBC) analysis can help elucidate the structure of these rearranged byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
The primary byproducts depend on the synthetic step. In the initial Diels-Alder reaction, the main "byproducts" are the endo and exo stereoisomers of the carboxylic acid. In the subsequent chlorination step with thionyl chloride, the main volatile byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9] Impurities can include unreacted carboxylic acid, the hydrolyzed acid chloride, and potentially rearranged isomeric products.
Q2: How can I effectively remove the excess thionyl chloride after the reaction?
Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, an inert solvent with a higher boiling point, such as toluene, can be added and then co-distilled (azeotropically removed) under vacuum. This process can be repeated to drive the removal of the last traces of thionyl chloride.
Q3: What analytical techniques are best for characterizing the purity of this compound?
-
¹H and ¹³C NMR: Provides detailed structural information and can be used to identify the endo/exo ratio and detect the presence of starting material or rearranged byproducts. Samples must be handled under strictly anhydrous conditions.
-
GC-MS: An excellent technique for assessing purity and identifying volatile byproducts. Due to the reactivity of the acid chloride, derivatization to a more stable ester (e.g., by reaction with methanol or ethanol) prior to analysis is a common and recommended practice. The fragmentation pattern can provide valuable structural clues.[8]
-
FT-IR: Useful for confirming the conversion of the carboxylic acid to the acid chloride by observing the disappearance of the -OH stretch and the appearance of the characteristic acid chloride carbonyl stretch.
Q4: Can the endo and exo isomers of the final acid chloride be separated?
Direct separation of the acid chloride isomers is challenging due to their reactivity. It is more practical to separate the precursor carboxylic acid isomers by column chromatography and then convert the desired pure isomer to the acid chloride.
Q5: What are the key safety precautions when working with thionyl chloride?
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is dry to prevent a violent reaction and the release of toxic gases (HCl and SO₂).
Data Presentation
Table 1: Key Analytical Data for Bicyclo[2.2.1]hept-5-ene Derivatives
| Compound | Analytical Technique | Key Observations | Reference |
| endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester | ¹H NMR (500 MHz, CDCl₃) | 1.24 ppm (td, 3H), 1.28 ppm (d, 1H), 1.43 ppm (d, 2H), 1.90 ppm (td, 1H), 2.90 ppm (s, 1H), 2.92-2.96 ppm (m, 1H), 3.21 ppm (s, 1H), 4.05-4.13 ppm (m, 2H), 5.94 ppm (m, 1H), 6.19 ppm (m, 1H) | [3] |
| exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester | ¹H NMR (500 MHz, CDCl₃) | 1.26 ppm (t, 3H), 1.33-1.38 ppm (m, 2H), 1.53 ppm (s, 1H), 1.86-1.95 ppm (m, 1H), 2.19-2.23 ppm (m, 1H), 2.89-2.95 ppm (m, 1H), 3.03 ppm (s, 1H), 4.14 ppm (q, 2H), 6.10 ppm (dd, 1H), 6.13 ppm (dd, 1H) | [3] |
| Bicyclo[2.2.1]heptane-2-carbonyl chloride | GC-MS Fragmentation (m/z) | [M-Cl]⁺: 123, [M-COCl]⁺: 93, Base Peak: 66 (retro-Diels-Alder) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1 equivalent).
-
Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).
-
Optionally, add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add dry toluene to the flask and remove it under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step if necessary.
-
The resulting crude this compound can be used directly or further purified by vacuum distillation.
Protocol 2: GC-MS Analysis via Ester Derivatization
-
In a small vial, dissolve a sample of the crude acid chloride in an anhydrous solvent such as dichloromethane.
-
Add an excess of anhydrous ethanol or methanol.
-
Add a non-nucleophilic base like pyridine to catalyze the reaction and neutralize any HCl formed.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the reaction with a small amount of water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC-MS.
Visualizations
Caption: Troubleshooting workflow for byproduct characterization.
References
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]hept-5-en-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]
- Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing. Lulu.com.
-
Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides. Organic Chemistry Portal. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Gans, J. H., & Cater, D. B. (1969). Isomerization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. Journal of the American Chemical Society, 91(21), 5795-5799.
- Berson, J. A. (1968). The Wagner-Meerwein Rearrangement. In Molecular Rearrangements (pp. 111-231). Interscience Publishers.
-
The Reaction of endo- and exo-2-Norborneol with Thionyl Chloride. Journal of the American Chemical Society. [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Wagner-Meerwein Rearrangement. Chemistry LibreTexts. [Link]
-
Synthesis and aminolysis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}-N-methansulfonamide. ResearchGate. [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. NIST WebBook. [Link]
-
Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. RSC Publishing. [Link]
-
Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide. ResearchGate. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-. NIST WebBook. [Link]
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di...
-
Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. [Link]
-
The Story of the Wagner-Meerwein Rearrangement. ResearchGate. [Link]
-
Thiol-norbornene photo-click hydrogels for tissue engineering applications. NIH National Center for Biotechnology Information. [Link]
-
Wagner Meerwein Rearrangement. YouTube. [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST WebBook. [Link]
-
Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur. [Link]
-
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing. [Link]
-
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Optional[13C NMR]. SpectraBase. [Link]
- The use of isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester ...
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
-
Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. YouTube. [Link]
-
Supporting Information Experimental. The Royal Society of Chemistry. [Link]
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Validation & Comparative
Deconstructing Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: A Comparative Guide to its Mass Spectrometric Fragmentation and Spectroscopic Characterization
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of reactive intermediates is paramount. Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, a strained bicyclic acyl chloride, serves as a versatile building block, yet its inherent reactivity presents unique analytical challenges. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of this compound, offering a comparative perspective with other key spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the fundamental principles behind the data generated by each method, researchers can make informed decisions for the unambiguous identification and characterization of this and similar molecules.
Unraveling the Fragmentation Pattern: A Mass Spectrometry Perspective
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the fragmentation is governed by the interplay between the acyl chloride functional group and the strained bicycloalkene framework.
Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺˙). While the molecular ion peak may be observed, it is often of low abundance due to the facile fragmentation of the strained ring system and the reactive acyl chloride group. The primary fragmentation pathways are dictated by the stability of the resulting fragments.
Key Fragmentation Pathways:
-
Loss of Chlorine Radical: A common initial fragmentation for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. This fragment is expected to be a prominent peak in the spectrum.
-
Loss of Carbonyl Chloride Radical: The entire carbonyl chloride group can be lost as a radical, resulting in the formation of the bicyclo[2.2.1]hept-5-en-2-yl cation.
-
Retro-Diels-Alder (rDA) Reaction: A characteristic fragmentation pathway for cyclohexene-containing systems, including the norbornene moiety, is the retro-Diels-Alder reaction.[1] This process involves the cleavage of the bicyclic ring system to yield a diene and a dienophile. For this compound, this would result in the formation of cyclopentadiene and acryloyl chloride radical cations. The presence of the double bond in the bicyclic system makes this a particularly favorable pathway. The base peak in the mass spectrum of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide has been attributed to the fragment resulting from a retro-Diels-Alder reaction.[2]
Proposed Fragmentation Pattern of this compound:
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure | Fragmentation Pathway |
| [C₈H₉ClO]⁺˙ | 156 | Molecular Ion | Ionization |
| [C₈H₉O]⁺ | 121 | Bicyclo[2.2.1]hept-5-ene-2-carbonyl cation | Loss of •Cl |
| [C₇H₉]⁺ | 93 | Bicyclo[2.2.1]hept-5-en-2-yl cation | Loss of •COCl |
| [C₅H₆]⁺˙ | 66 | Cyclopentadiene radical cation | Retro-Diels-Alder |
| [C₃H₃ClO]⁺˙ | 90 | Acryloyl chloride radical cation | Retro-Diels-Alder |
graph Fragmentation_Pattern { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];M [label="{ C₈H₉ClO⁺˙ | m/z 156}" ]; F1 [label="{ C₈H₉O⁺ | m/z 121}" ]; F2 [label="{ C₇H₉⁺ | m/z 93}" ]; F3 [label="{ C₅H₆⁺˙ | m/z 66}" ]; F4 [label="{ C₃H₃ClO⁺˙ | m/z 90}" ];
M:f1 -> F1:f0 [label="- •Cl"]; M:f1 -> F2:f0 [label="- •COCl"]; M:f1 -> F3:f0 [label="rDA"]; M:f1 -> F4:f0 [label="rDA"]; }
Caption: Proposed EI-MS fragmentation of this compound.
A Comparative Analysis with Alternative Spectroscopic Techniques
While mass spectrometry provides invaluable information about the fragmentation of a molecule, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.
| Analytical Technique | Information Provided | Strengths for this compound | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides structural information through fragmentation, allows for identification of key structural motifs like the bicyclic ring and acyl chloride. | Molecular ion may be weak or absent, isomerization and rearrangement can complicate interpretation. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. | Provides unambiguous connectivity and stereochemical information. Can distinguish between endo and exo isomers. | Less sensitive than MS, requires larger sample amounts, may not be suitable for highly reactive or unstable compounds. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quickly confirms the presence of the C=O bond in the acyl chloride and the C=C bond of the alkene. | Provides limited information about the overall molecular structure and connectivity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation, providing detailed insights into the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would be highly informative.
Expected ¹H NMR Spectral Features: Based on data for similar bicyclo[2.2.1]hept-5-ene derivatives, the ¹H NMR spectrum is expected to show distinct signals for the olefinic protons, the bridgehead protons, and the protons of the ethylene bridge. The chemical shift and coupling constants of the proton at C2 would be particularly diagnostic of the endo or exo stereochemistry of the carbonyl chloride group. For example, in the ¹H NMR spectrum of endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, the olefinic protons appear as multiplets around 5.94 and 6.19 ppm.[3]
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon (expected downfield, >170 ppm), the two olefinic carbons, and the carbons of the bicyclic framework. For 2-methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the carboxylic carbon appears at 183.87 ppm, and the olefinic carbons are observed at 135.44 and 137.93 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.
Expected IR Absorption Bands:
-
C=O Stretch (Acyl Chloride): A strong absorption band is expected in the region of 1780-1815 cm⁻¹. This is at a higher frequency than for a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.
-
C=C Stretch (Alkene): A medium intensity band is expected around 1640-1680 cm⁻¹ for the double bond within the bicyclic system.
-
=C-H Stretch (Alkene): Absorption bands for the vinylic C-H bonds would appear above 3000 cm⁻¹.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical data, standardized experimental protocols are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A typical GC-MS protocol for the analysis of a similar compound, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, provides a solid foundation for analyzing the target molecule.[2]
Caption: A generalized workflow for GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Varian Saturn 2000 MS coupled to a CP 300 GC).[2]
-
GC Column: A non-polar or medium-polarity column is suitable for separation (e.g., SPB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Synthesis of this compound
The target compound can be synthesized from the corresponding carboxylic acid.
Step 1: Diels-Alder Reaction to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This can be achieved through the reaction of cyclopentadiene with acrylic acid.
Step 2: Conversion to the Acyl Chloride. The carboxylic acid can be converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]
Illustrative Procedure using Oxalyl Chloride:
-
To a solution of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Slowly add oxalyl chloride to the solution at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be purified by distillation.
Conclusion
The structural characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways, with the retro-Diels-Alder reaction being a key diagnostic feature. NMR spectroscopy offers definitive insights into the molecular connectivity and stereochemistry, while IR spectroscopy serves as a rapid tool for functional group identification. By integrating the data from these complementary techniques, researchers can confidently confirm the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hepte-5-ene-2-one and bicyclo[2.2.1]hepten-2-one: Resolution, absolute configuration and hydrogen bonding properties. Tetrahedron, 61(49), 11539-11550.
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Biological Magnetic Resonance Bank. (n.d.). 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID. Retrieved from [Link]
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SpectraBase. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-methanol. Retrieved from [Link]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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- Holmes, J. L., & McGillivray, D. (1971). The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable ion analysis. Canadian Journal of Chemistry, 49(16), 2766-2771.
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Canadian Science Publishing. (n.d.). The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable ion analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex. Retrieved from [Link]
- Moss, R. A., et al. (2001). The 2-norbornyl cation via the fragmentations of exo- and endo-2-norbornyloxychlorocarbenes: distinction without much difference. Journal of the American Chemical Society, 123(33), 8109-8116.
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SpectraBase. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-iodo-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Retrieved from [Link]
- Kas'yan, L. I., et al. (2005). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Russian Journal of Organic Chemistry, 41(11), 1637-1644.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- Kas'yan, A. O., et al. (2008). Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide. Russian Journal of Organic Chemistry, 44(11), 1634-1646.
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from [Link]
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YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]
- Rickborn, B. (1998). The Retro–Diels–Alder Reaction. Part I. C–C Dienophiles. Organic Reactions, 52, 1-393.
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ResearchGate. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2- chlorobicyclo[2.2.1] heptane-2-carboxamide as precursors of bicyclo[2.2.1]hepte-5-ene-2- one and bicyclo[2.2.1] hepten-2-one: Resolution, absolute configuration and hydrogen bonding properties. Retrieved from [Link]
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CentAUR. (n.d.). Preparation of transition metal complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C7H9CO2H) and X-ray crystal structure of [Cu2{(±)-endo-μ-O2CC7H9}4(CH3OH)2]·2CH3OH. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. Retrieved from [Link]
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MDPI. (n.d.). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Endo and Exo Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel therapeutics and materials, the rigid bicyclo[2.2.1]heptene (norbornene) scaffold is a cornerstone building block. Its unique three-dimensional structure imparts specific steric and electronic properties to molecules, influencing their reactivity and biological activity. When functionalized at the C2 position, norbornene derivatives exist as two distinct stereoisomers: endo and exo. This guide provides an in-depth comparison of the reactivity of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, focusing on the underlying principles that govern their differential reactivity and offering experimental protocols for their synthesis and comparative analysis.
The Stereochemical Landscape: Understanding Endo and Exo Isomers
The defining difference between the endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride lies in the spatial orientation of the carbonyl chloride group relative to the double bond within the bicyclic system.
-
In the endo isomer, the substituent is oriented on the same side as the C5-C6 double bond, tucked "under" the bicyclic ring system.
-
In the exo isomer, the substituent is positioned on the opposite side of the double bond, pointing "away" from the ring system.
This seemingly subtle difference in stereochemistry has profound implications for the molecule's reactivity, primarily due to steric hindrance.
Caption: Steric environment of endo vs. exo isomers.
The Genesis of Isomers: The Diels-Alder Reaction
The primary route to the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid precursors of the target acyl chlorides is the Diels-Alder reaction between cyclopentadiene and acrylic acid. This reaction typically yields a mixture of endo and exo products.
The formation of the endo isomer is often kinetically favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing diene π-system in the transition state.[1][2] However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[2][3] The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.
Comparative Reactivity in Nucleophilic Acyl Substitution
The carbonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. The rate of this reaction is significantly influenced by the accessibility of the carbonyl carbon to the incoming nucleophile.
Hypothesis: The exo-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is expected to be more reactive towards nucleophiles than its endo counterpart.
Causality: The greater reactivity of the exo isomer can be attributed to the reduced steric hindrance around the carbonyl group. In the exo conformation, the reactive center is exposed on the outer, more accessible face of the bicyclic system. Conversely, in the endo isomer, the carbonyl chloride group is situated on the concave face, shielded by the C5-C6 double bond and the rest of the bicyclic framework, which impedes the approach of a nucleophile.
This principle is supported by studies on related norbornene derivatives. For instance, the hydrolysis of methyl 5-norbornene-2-carboxylate has shown that the exo-isomer hydrolyzes faster than the endo-isomer due to the steric hindrance of the norbornene ring.[4][5] Similarly, in polymerization reactions, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride exhibits higher reactivity and polymerization rates compared to the endo-isomer.[6]
While a direct kinetic study comparing the nucleophilic acyl substitution of the specific acyl chloride isomers is not readily found in the literature, the overwhelming evidence from analogous systems strongly supports this hypothesis.
Experimental Validation: A Protocol for Comparative Analysis
To empirically validate the differential reactivity, a comparative kinetic study can be performed. A common method involves monitoring the reaction of each isomer with a nucleophile, such as an alcohol (alcoholysis) or an amine (aminolysis), and determining the reaction rates.
Synthesis of Precursors: Endo- and Exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Protocol 1: Synthesis of an Endo-Rich Mixture of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This protocol is adapted from the well-established Diels-Alder reaction, which kinetically favors the endo product.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add freshly cracked cyclopentadiene (1.1 equivalents).
-
Addition of Dienophile: Cool the cyclopentadiene in an ice bath and slowly add acrylic acid (1.0 equivalent) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: The resulting mixture, which is typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the endo-rich carboxylic acid. The endo/exo ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Synthesis of an Exo-Rich Mixture of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Achieving an exo-rich mixture can be accomplished through thermodynamic equilibration of the more readily available endo-rich mixture followed by kinetically controlled hydrolysis of the corresponding ester.[5][7]
-
Esterification: Convert the endo-rich carboxylic acid mixture to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
Isomerization: Dissolve the endo-rich methyl ester in a suitable solvent such as tetrahydrofuran (THF). Add a strong base, for instance, sodium tert-butoxide (tBuONa), and stir at room temperature to facilitate isomerization to a thermodynamically controlled mixture, which will be richer in the exo ester.[5][8]
-
Kinetically Controlled Hydrolysis: Carefully add a limited amount of water to the reaction mixture to selectively hydrolyze the more reactive exo-ester. The use of equimolar water has been shown to improve exo selectivity.[5][7]
-
Workup and Isolation: Acidify the reaction mixture and extract the exo-rich carboxylic acid. The product can be purified by recrystallization.
Synthesis of Endo- and Exo-Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride
Protocol 3: Conversion of Carboxylic Acids to Acyl Chlorides
This is a standard conversion that should be performed on both the endo-rich and exo-rich carboxylic acid samples separately.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the respective carboxylic acid isomer in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be purified by distillation under vacuum.
Caption: Workflow for the synthesis of acyl chloride isomers.
Comparative Reactivity Study: Aminolysis
Protocol 4: Comparative Aminolysis Reaction
This protocol uses a simple amine as the nucleophile and can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Reaction Setup: Prepare two separate reaction vessels, each containing a solution of a nucleophile, for example, benzylamine (1.0 equivalent), in a dry, inert solvent like DCM at a controlled temperature (e.g., 0 °C).
-
Initiation of Reaction: To each vessel, add a solution of either the endo- or exo-acyl chloride (1.0 equivalent) in the same solvent. Start a timer immediately upon addition.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a dilute acid).
-
Analysis: Analyze the quenched aliquots by GC or ¹H NMR to determine the consumption of the starting acyl chloride and the formation of the corresponding amide product.
-
Data Processing: Plot the concentration of the acyl chloride versus time for both the endo and exo reactions. The initial rates can be determined from the slope of these plots, providing a quantitative comparison of their reactivity.
Expected Results and Data Presentation
The experimental data from the comparative aminolysis is expected to show a faster rate of consumption for the exo-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride compared to the endo isomer under identical conditions.
Table 1: Hypothetical Comparative Reactivity Data
| Isomer | Initial Rate (M/s) | Time for 50% Conversion (min) |
| exo-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | kexo | t1/2 (exo) |
| endo-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | kendo | t1/2 (endo) |
It is anticipated that kexo > kendo and t1/2 (exo) < t1/2 (endo).
Conclusion
The stereochemical arrangement of the carbonyl chloride group in endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a decisive impact on their reactivity. The less sterically hindered nature of the exo isomer renders it more susceptible to nucleophilic attack, leading to faster reaction rates in nucleophilic acyl substitution reactions. This fundamental understanding is crucial for medicinal chemists and material scientists in designing synthetic routes and predicting the behavior of these valuable bicyclic building blocks. The provided experimental protocols offer a framework for the synthesis and validation of this reactivity difference, enabling researchers to make informed decisions in their synthetic endeavors.
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A Comparative Guide to Anchimeric Assistance in the Solvolysis of Norbornyl Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting molecular behavior and designing novel synthetic pathways. The solvolysis of norbornyl derivatives stands as a cornerstone case study in physical organic chemistry, offering profound insights into the role of neighboring group participation, or anchimeric assistance , in accelerating reaction rates and dictating stereochemical outcomes. This guide provides an in-depth comparison of the solvolysis of exo- and endo-norbornyl derivatives, supported by experimental data, to elucidate the principles of anchimeric assistance and the formation of the famed non-classical carbocation.
The Striking Rate Disparity: Unmasking a Mechanistic Divergence
The most compelling initial evidence for anchimeric assistance in the norbornyl system comes from a direct comparison of the solvolysis rates of exo- and endo-norbornyl sulfonates. Pioneering work by Saul Winstein in 1949 revealed a dramatic difference in their reactivity.[1]
During the acetolysis (solvolysis in acetic acid) of exo-norbornyl brosylate, the reaction proceeds remarkably faster than its endo counterpart. This rate enhancement is not a minor effect; the exo isomer reacts approximately 350 times faster than the endo isomer.[1][2] This significant rate differential strongly suggests that the two isomers undergo solvolysis through distinct mechanistic pathways, with the exo isomer benefiting from a stabilizing interaction that is absent for the endo isomer.[3]
Quantitative Comparison of Solvolysis Rates
The following table summarizes the relative rates of acetolysis for exo- and endo-2-norbornyl derivatives, highlighting the profound effect of the leaving group's stereochemistry.
| Substrate | Leaving Group | Solvent | Relative Rate (k_rel) |
| exo-2-Norbornyl Brosylate | Brosylate | Acetic Acid | 350 |
| endo-2-Norbornyl Brosylate | Brosylate | Acetic Acid | 1 |
Data sourced from seminal studies on norbornyl solvolysis.[1][2]
This vast difference in reactivity points to the C1-C6 sigma bond in the exo isomer providing anchimeric assistance to the departing leaving group.[2] This participation of a neighboring sigma bond is a classic example of neighboring group participation, a phenomenon that can lead to significant rate accelerations.[4]
Mechanistic Deep Dive: The Non-Classical Norbornyl Cation
The remarkable rate enhancement observed for the exo isomer is rationalized by the formation of a stabilized, bridged carbocation intermediate, famously known as the non-classical 2-norbornyl cation .[1][2] In this intermediate, the electron density of the C1-C6 sigma bond is delocalized to stabilize the developing positive charge at C2 as the leaving group departs. This delocalization results in a three-center, two-electron bond involving carbons C1, C2, and C6.[1][5]
Conversely, the geometry of the endo isomer is such that the C1-C6 sigma bond is not properly aligned to participate in the departure of the leaving group. Consequently, the solvolysis of the endo isomer proceeds through the formation of a less stable, classical secondary carbocation, resulting in a much slower reaction rate.
The formation of the symmetrical, non-classical cation from the exo precursor has profound stereochemical consequences. Solvolysis of an enantiomerically pure exo-norbornyl derivative leads to a racemic mixture of the exo product.[1][2] This is because the non-classical cation possesses a plane of symmetry, and the subsequent nucleophilic attack by the solvent can occur with equal probability at either C1 or C2, leading to both enantiomers of the product.[2] Furthermore, both exo and endo starting materials yield exclusively the exo product, providing further evidence for a common, bridged intermediate that dictates the stereochemical outcome.[1]
Caption: Comparative solvolysis pathways.
The existence and structure of the non-classical norbornyl cation were the subject of a long-standing debate, most notably between H.C. Brown, who favored a pair of rapidly equilibrating classical cations, and George Olah, who championed the non-classical structure.[6][7] Decades of research, including extensive spectroscopic studies in superacidic media and computational work, provided mounting evidence for the bridged structure.[1] The debate was largely settled in 2013 with the determination of the crystal structure of the 2-norbornyl cation, which confirmed its non-classical, bridged nature.[8][9]
Experimental Protocol: A Guide to Measuring Solvolysis Kinetics
To empirically validate the principles discussed, a kinetic study of the solvolysis of a suitable norbornyl derivative, such as tert-butyl chloride, can be performed. The rate of solvolysis can be monitored by observing the change in concentration of a reactant or product over time. A common method involves monitoring the production of acid during the reaction.
Step-by-Step Methodology for Solvolysis of tert-Butyl Chloride
This protocol outlines a general procedure for determining the rate of solvolysis.
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate (e.g., 0.1 M tert-butyl chloride in acetone).
-
Prepare a solution of a suitable solvent system (e.g., a mixture of ethanol and water).
-
Prepare a dilute solution of a strong base (e.g., 0.1 M NaOH).
-
Select a suitable pH indicator (e.g., bromophenol blue) that will change color upon neutralization of the generated acid.
-
-
Kinetic Run:
-
In an Erlenmeyer flask, pipette a precise volume of the solvent system.
-
Add a few drops of the pH indicator.
-
Add a small, precise volume of the NaOH solution. The amount should be a fraction of the total acid that will be produced.
-
Initiate the reaction by adding a precise volume of the substrate solution to the flask and start a timer simultaneously.
-
Swirl the flask to ensure thorough mixing.
-
Record the time it takes for the indicator to change color. This marks the point at which the generated acid has neutralized the initial amount of NaOH.
-
-
Data Analysis:
-
The rate constant (k) for a first-order reaction can be calculated using the integrated rate law: ln([A]t/[A]0) = -kt
-
By conducting the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
-
Caption: Experimental workflow for kinetics.
Conclusion
The solvolysis of exo- and endo-norbornyl derivatives provides a classic and compelling illustration of anchimeric assistance. The dramatic rate enhancement and unique stereochemical outcome observed for the exo isomer are irrefutable evidence for the participation of the C1-C6 sigma bond and the formation of the iconic non-classical norbornyl cation. A thorough understanding of these principles is essential for predicting and controlling reactivity in complex molecular systems, a critical skill for professionals in chemical research and drug development.
References
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Wikipedia. (n.d.). 2-Norbornyl cation. Retrieved from [Link]
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Wagen, C. (2024, January 3). Looking Back on the Norbornyl Cation. Retrieved from [Link]
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Houk, K. N., et al. (2000). Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States. The Journal of Organic Chemistry, 65(20), 6431-6436. [Link]
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Scholz, F., Himmel, D., Heinemann, F. W., Schleyer, P. v. R., Meyer, K., & Krossing, I. (2013). Crystal Structure Determination of the Nonclassical 2-Norbornyl Cation. Science, 341(6141), 62-64. [Link]
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Rzepa, H. S. (2017, March 10). George Olah and the norbornyl cation. Henry Rzepa's Blog. Retrieved from [Link]
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Goddard, J. D., & Chen, Y. (2015). What causes the nonclassical structure of 2-norbornyl ion? Canadian Journal of Chemistry, 93(8), 859-864. [Link]
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The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, December 29). 30.6: The Nonclassical Carbocation Hypothesis. Retrieved from [Link]
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Stoltz, B. M. (n.d.). Nonclassical Carbocations: From Controversy to Convention. Caltech. Retrieved from [Link]
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Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. (n.d.). Retrieved from [Link]
- Brown, H. C., Rothberg, I., Schleyer, P. v. R., Donaldson, M. M., & Harper, J. J. (1966). THE SLOW RATES OF SOLVOLYSIS OF ENDO-5,6-TRIMETHYLENE-ENDO-(2 AND 8)-NORBORNYL TOSYLATES: STERIC HINDRANCE TO IONIZATION AND THE FOOTE-SCHLEYER CORRELATION. Proceedings of the National Academy of Sciences, 56(6), 1653-1659.
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Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]
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Macmillan Group. (2021, June 30). Non-Classical Carbocations. Retrieved from [Link]
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KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Mercer University. Retrieved from [Link]
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The acetic acid solvolysis of the exo- and endo-forms of the 2-brosil-norbornyl. (n.d.). ResearchGate. Retrieved from [Link]
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Chegg. (2020, November 14). Solved 7. a. (5 points) The relative rates of solvolysis. Retrieved from [Link]
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Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib. Retrieved from [Link]
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Solvolysis Reactions of 7-Norbornenyl and Related Systems. Substituent Effects as a Diagnostic Probe for Participation. (n.d.). Retrieved from [Link]
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In Situ Observation of Non-Classical 2-Norbornyl Cation in Confined Zeolites at Ambient Temperature. (n.d.). ResearchGate. Retrieved from [Link]
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Science Videos Rock. (2020, March 17). Lab #8 - Kinetics Study Demonstration [Video]. YouTube. [Link]
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- Isotopic scrambling processes in the acetolysis of labeled exo-dehydro-2-norbornyl brosylate. (1972). Journal of the American Chemical Society, 94(1), 225-230.
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comparison of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride with other norbornene derivatives
An In-Depth Comparative Guide to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride and its Norbornene Analogs for Advanced Synthesis
Authored by: A Senior Application Scientist
Introduction: The Norbornene Scaffold - A Foundation for Innovation
The bicyclo[2.2.1]heptane framework, commonly known as the norbornene scaffold, represents a cornerstone in modern chemistry. Its rigid, strained bicyclic structure provides a unique three-dimensional geometry that has been exploited in fields ranging from polymer science to medicinal chemistry.[1] The inherent ring strain in the norbornene olefin is the driving force for highly efficient reactions like Ring-Opening Metathesis Polymerization (ROMP), allowing for the synthesis of polymers with precisely controlled properties.[2][3] Furthermore, the scaffold's versatility allows for extensive functionalization, enabling the creation of a diverse library of derivatives with tailored chemical and biological activities.[1][4] This guide focuses on a particularly reactive and versatile derivative, this compound, comparing its performance and utility against other key norbornene derivatives for researchers, scientists, and drug development professionals.
The Subject of Comparison: this compound
This compound is a bifunctional molecule featuring the characteristic strained olefin for polymerization and a highly reactive acyl chloride group for subsequent derivatization. The acyl chloride is a powerful synthetic handle, serving as an activated precursor for a wide array of functional groups, including esters, amides, and ketones. This dual reactivity makes it an exceptional building block for creating complex monomers for advanced polymers or for introducing the norbornene moiety into pharmacologically active molecules.
The synthesis of this compound typically involves the treatment of its parent, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The choice of reagent is critical; oxalyl chloride, often with a catalytic amount of DMF, is preferred for its mild conditions and volatile byproducts, ensuring a high-purity product.[5]
The Critical Role of Stereochemistry: Endo vs. Exo Isomers
A fundamental aspect of norbornene chemistry is the existence of endo and exo stereoisomers, which arise from the orientation of the substituent at the C2 position relative to the C5-C6 double bond.[6][7]
-
Exo Isomer: The substituent points away from the double bond. This configuration is sterically less hindered, making the olefin more accessible to catalysts.[6]
-
Endo Isomer: The substituent is oriented towards the double bond, creating greater steric hindrance.[6]
This stereochemical difference is not trivial; it profoundly impacts reactivity, particularly in polymerization. The exo isomer is generally significantly more reactive in ROMP and other addition polymerizations because the catalyst can approach the double bond with greater ease.[6][8][9] This guide will consider both isomers where relevant, as the synthetic route often produces a mixture that may require separation or specific reaction conditions that favor one over the other.
Caption: Steric differences between exo and endo norbornene isomers.
Performance Comparison with Alternative Norbornene Derivatives
The utility of this compound is best understood by comparing it to its common alternatives. The primary trade-off is between reactivity and stability/handling.
| Derivative | Functional Group | Key Feature | Primary Application |
| This compound | -COCl | Highest Reactivity: Excellent electrophile for nucleophilic acyl substitution. | Synthesis of custom monomers (esters, amides) under mild conditions. |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid [10] | -COOH | Protic & Moderately Reactive: Requires coupling agents for amide/ester formation. | Direct use in polymerizations (can inhibit some catalysts) or as a stable precursor. |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylate Esters [11][12] | -COOR | Stable & Versatile: Good balance of stability and reactivity. | Workhorse monomers for ROMP; properties tunable by 'R' group. |
| 5-Norbornene-2,3-dicarboxylic Anhydride [9] | Cyclic Anhydride | Reactive Handle: Readily undergoes ring-opening with nucleophiles. | Post-polymerization modification; synthesis of imide-containing monomers. |
Reactivity in Nucleophilic Acyl Substitution
The acyl chloride is unparalleled in its ability to react with a wide range of nucleophiles (alcohols, amines, thiols) without the need for coupling agents or harsh conditions. This is a significant advantage over the parent carboxylic acid, which requires stoichiometric activation with reagents like DCC or EDC, leading to byproduct formation and more complex purification.
Comparative Experimental Insight: To synthesize a novel amide-functionalized norbornene monomer, one might react a primary amine with our derivatives.
-
With the Acyl Chloride: The reaction proceeds rapidly at 0 °C to room temperature in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is often quantitative and clean.
-
With the Carboxylic Acid: The reaction requires a coupling agent (e.g., HBTU, HATU) and a base, typically run for several hours. Purification can be complicated by the removal of coupling agent byproducts.
-
With an Ester (e.g., Methyl Ester): Aminolysis is generally difficult and requires high temperatures or specific catalysts, making it unsuitable for sensitive substrates.
Caption: Comparison of synthesis routes to an amide-functionalized norbornene.
Performance in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for creating polymers with low polydispersity and controlled molecular weights from strained olefins like norbornene.[3][13] The choice of functional group on the monomer is critical as it influences both polymerization kinetics and catalyst compatibility.
| Monomer Functional Group | Typical ROMP Reactivity | Catalyst Compatibility (Grubbs' Catalysts) | Resulting Polymer Properties |
| Ester (-COOR) | High (especially exo) | Excellent | Thermally stable, soluble in common organic solvents.[14][15] |
| Amide (-CONHR) | Moderate to High | Good (can coordinate to Ru, potentially slowing reaction) | Can introduce H-bonding, affecting solubility and Tg. |
| Carboxylic Acid (-COOH) | Low to Moderate | Poor: The acidic proton can deactivate the catalyst. Often requires protection.[16] | Hydrophilic, pH-responsive polymers (if polymerized). |
| Acyl Chloride (-COCl) | Not directly used | Incompatible: The highly electrophilic acyl chloride reacts with and deactivates the catalyst. | N/A |
Causality Behind Performance: The key insight here is that This compound is not a monomer for direct polymerization but an intermediate to create superior monomers. Its high electrophilicity, which is an asset in organic synthesis, is a liability in the presence of sensitive organometallic ROMP catalysts. The optimal workflow involves using the acyl chloride to synthesize a stable, catalyst-tolerant ester or amide monomer first, and then proceeding with polymerization. This two-step process provides access to a much wider range of functional polymers than direct polymerization of less stable derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the standard conversion of a carboxylic acid to an acyl chloride.[5]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq, typically a mix of endo/exo isomers).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2-1.5 eq) dropwise via a syringe. Caution: Gas evolution (CO, CO₂) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting crude this compound is often used immediately in the next step without further purification due to its moisture sensitivity.
Protocol 2: Comparative Synthesis of an Amide-Functionalized Norbornene
Method A: From Acyl Chloride
-
Setup: In a flask under N₂, dissolve a primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add a solution of crude this compound (1.05 eq) in DCM dropwise.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Purification: Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate. Purify the resulting amide monomer by column chromatography.
Method B: From Carboxylic Acid
-
Setup: In a flask, dissolve Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq), a primary amine (1.0 eq), HBTU (1.1 eq), and DIPEA (2.0 eq) in DMF.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Purification: Dilute with ethyl acetate, wash extensively with water and brine to remove DMF and coupling byproducts. Dry over MgSO₄, concentrate, and purify by column chromatography.
The self-validating nature of these protocols lies in the outcome: Method A consistently provides a cleaner reaction profile with higher yields and simpler purification, validating the choice of the acyl chloride intermediate for efficient monomer synthesis.
Conclusion: Strategic Application in Research and Development
This compound is a superior synthetic intermediate rather than a direct monomer. Its high reactivity allows for the efficient and clean synthesis of a vast array of custom ester and amide-functionalized norbornene monomers under mild conditions. While derivatives like carboxylic acids and esters can be used more directly, they present significant trade-offs in terms of reactivity, catalyst compatibility, and purification complexity.
For researchers in drug development, the acyl chloride provides a reliable method to conjugate the unique norbornene scaffold to complex biomolecules.[1][17] For polymer scientists, it is the gateway to creating novel, functional monomers that are well-behaved in controlled polymerizations like ROMP.[18][3] The strategic choice to use this activated derivative as a stepping stone, rather than a direct building block, unlocks a broader and more efficient path to advanced materials and therapeutics.
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Source: MDPI. [Link]
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Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Source: RSC Publishing. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. Source: PubChem, National Center for Biotechnology Information. [Link]
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APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS. (1976). Source: New Mexico Highlands University. [Link]
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Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. (2016). Source: National Center for Biotechnology Information. [Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Source: Master Organic Chemistry. [Link]
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Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives. (2023). Source: National Center for Biotechnology Information. [Link]
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Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. (2020). Source: IOPscience. [Link]
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Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. (2018). Source: National Center for Biotechnology Information. [Link]
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Complementary arene functionalization: new norbornenes open a window. (2018). Source: Springer Nature. [Link]
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Reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers. (2010). Source: ResearchGate. [Link]
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Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2001). Source: MDPI. [Link]
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Chemical Properties of 2-chloro-2-cyano bicyclo[2.2.1]hept-5-ene, exo. Source: Cheméo. [Link]
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A Senior Application Scientist's Guide to Determining Endo/Exo Isomer Ratios
For: Researchers, scientists, and drug development professionals.
The Stereochemical Challenge: Why Endo/Exo Ratios Matter
In the landscape of synthetic chemistry, particularly in reactions that form bridged ring systems like the Diels-Alder reaction, stereochemistry is paramount.[1][2][3] The formation of endo and exo isomers, two distinct diastereomers, presents a critical analytical challenge.[1][4] These isomers, while having the same connectivity, differ in the spatial orientation of substituents relative to the bridges of the ring system.[3][5] According to IUPAC nomenclature, the endo prefix is assigned to the isomer where the substituent is closest to the longest bridge, while exo denotes the substituent being furthest away.[5][6]
This seemingly subtle difference has profound implications. In drug development, for instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. The biological activity of many compounds is highly dependent on their precise three-dimensional structure. Therefore, the ability to accurately determine and quantify the ratio of endo to exo isomers is not merely an academic exercise; it is a fundamental requirement for process optimization, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in experimental principles and practical application. We will explore the causality behind methodological choices, offering field-proven insights to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and widely used technique for distinguishing and quantifying endo and exo isomers in a mixture. Its strength lies in its ability to provide detailed structural information based on the magnetic properties of atomic nuclei.
Principle of Differentiation
The rigid, bicyclic structures of endo and exo isomers force protons into distinct chemical environments. This results in measurable differences in key NMR parameters:
-
Chemical Shifts (δ): Protons in the endo isomer often experience different shielding or deshielding effects compared to their counterparts in the exo isomer. For example, in norbornene systems, substituents in the endo position may be shielded by the π-electrons of the double bond, causing their signals to appear at a higher field (lower ppm) in the ¹H NMR spectrum.[7]
-
Coupling Constants (J): The dihedral angle between adjacent protons is different in each isomer. According to the Karplus equation, the magnitude of the spin-spin coupling constant (J) is directly related to this angle.[8] By analyzing the splitting patterns (multiplicity) and measuring the J-values, one can often unequivocally assign the stereochemistry.[8][9] For instance, a key diagnostic is often the coupling between bridgehead protons and protons on adjacent carbons, which will differ significantly between the two isomers.[8]
-
Nuclear Overhauser Effect (NOE): This technique measures the transfer of nuclear spin polarization from one nucleus to another through space. An NOE is observed between protons that are close in proximity (typically < 5 Å), regardless of whether they are bonded. A 2D NOESY experiment can reveal through-space correlations that are unique to either the endo or exo geometry, providing definitive proof of structure.[7]
Experimental Protocol: ¹H NMR for Ratio Determination
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isomer mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Scientist's Note: The choice of solvent is critical. It must fully dissolve the sample without reacting with it. Different solvents can also induce slight changes in chemical shifts, which can sometimes be used to resolve overlapping signals.
-
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if quantitative accuracy is paramount and the spectrometer is not locked on the solvent signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for signals to be integrated).
-
Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify distinct, well-resolved signals corresponding to each isomer. These are often the signals for protons attached to or near the stereocenter.
-
Integrate the selected signals for both the endo and exo isomers. The ratio of the integral areas is directly proportional to the molar ratio of the isomers in the mixture.
-
Calculation:
-
Ratio = (Integral Area of Endo Signal) / (Integral Area of Exo Signal)
-
% Endo = [Integral Endo / (Integral Endo + Integral Exo)] x 100
-
-
Self-Validation and Trustworthiness
To ensure the reliability of the NMR quantification, select multiple non-overlapping proton signals for each isomer and calculate the ratio for each pair. The resulting ratios should be consistent, providing an internal validation of the measurement. If inconsistencies arise, it may indicate the presence of impurities or signal overlap that needs to be addressed, possibly by using a higher field spectrometer or a different solvent.
Workflow for NMR-Based Isomer Analysis
Caption: Workflow for endo/exo ratio determination using NMR.
Chromatographic Techniques: Separation and Quantification
Chromatography is a powerful alternative and complementary technique to NMR, particularly for complex mixtures or when preparative separation is required. The principle relies on the differential partitioning of the isomers between a stationary phase and a mobile phase.[10]
Gas Chromatography (GC)
Principle: GC is suitable for volatile and thermally stable compounds. Endo and exo isomers, being diastereomers, have different physical properties, including boiling points and interaction energies with the stationary phase.[1] This difference in interaction leads to different retention times on the GC column, allowing for their separation and quantification.
Protocol:
-
Column Selection: A capillary column with a non-polar (e.g., DB-1, HP-5) or mid-polarity phase is often a good starting point.
-
Method Development:
-
Optimize the oven temperature program (gradient or isothermal) to achieve baseline separation of the isomer peaks.
-
Adjust the carrier gas (e.g., He, H₂) flow rate for optimal efficiency.
-
-
Quantification: The area of each peak in the chromatogram is proportional to the amount of that isomer present. The ratio is calculated from the peak areas.
Advantages: High resolution, speed, and sensitivity (especially with a Mass Spectrometry detector, GC-MS). Limitations: The analyte must be volatile and thermally stable. Derivatization may be required for polar compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is more versatile than GC and can be applied to a wider range of compounds.[11] As diastereomers, endo and exo isomers can be separated on standard achiral stationary phases (like silica or C18) because their different shapes lead to different interactions with the column packing.[11][12]
Protocol:
-
Mode Selection: Choose between Normal-Phase (e.g., silica column, hexane/ethyl acetate mobile phase) or Reverse-Phase (e.g., C18 column, acetonitrile/water mobile phase).[11]
-
Method Development:
-
Screen different mobile phase compositions to find the optimal selectivity and resolution between the two isomer peaks.
-
Adjust the flow rate and column temperature to fine-tune the separation.
-
-
Detection & Quantification: UV-Vis detection is common if the isomers contain a chromophore. The peak area ratio is used for quantification. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, and precision.[13][14][15]
Advantages: Broad applicability, non-destructive (allowing for sample recovery), and excellent for both analytical and preparative scale. Limitations: Method development can be more time-consuming compared to GC.
X-ray Crystallography: The Definitive Answer
Principle: X-ray crystallography is the ultimate method for determining the absolute and relative stereochemistry of a molecule.[16] It provides an unambiguous 3D structure of the molecule as it exists in a single crystal.[16]
Application: While not a routine technique for quantifying ratios in a mixture, it is invaluable for:
-
Absolute Structure Confirmation: If you can isolate a pure crystal of one of the isomers (e.g., via preparative HPLC or recrystallization), X-ray crystallography can definitively prove its endo or exo configuration.[8][10][17]
-
Reference Standard Characterization: The confirmed structure can then be used as a reference standard to assign the peaks in NMR or chromatography experiments for all subsequent batches.
Limitations: Requires a single, high-quality crystal, which can be difficult to obtain. It is not suitable for analyzing mixtures directly.
Comparative Guide: Choosing the Right Technique
The selection of an analytical technique depends on the specific requirements of the project, including the nature of the sample, the required accuracy, throughput, and available instrumentation.
| Technique | Principle | Sample Requirements | Resolution | Throughput | Pros | Cons |
| ¹H NMR | Nuclear spin in a magnetic field | Soluble, 5-10 mg | Good to Excellent | Moderate | Provides definitive structural info; non-destructive; fast for known compounds. | Lower sensitivity than GC/HPLC; signal overlap can be an issue. |
| GC | Partitioning between gas and solid phase | Volatile, thermally stable | Excellent | High | High sensitivity and resolution; fast analysis times. | Limited to volatile/stable compounds; destructive. |
| HPLC | Partitioning between liquid and solid phase | Soluble, ~1 mg/mL | Good to Excellent | Moderate to High | Highly versatile; non-destructive; suitable for preparative work. | Method development can be complex; requires chromophore for UV detection. |
| X-ray Crystallography | X-ray diffraction by a crystal lattice | Single, high-quality crystal | Atomic | Low | Unambiguous 3D structure determination. | Not for mixtures; crystal growth can be a major bottleneck. |
Decision-Making Workflow
Caption: Decision tree for selecting an analytical technique.
References
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry. [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (1997). Journal of Chemical Education. [Link]
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Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. [Link]
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Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. [Link]
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Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ACS Sustainable Chemistry & Engineering. [Link]
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Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. (2020). SFU Summit. [Link]
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Diels Alder Reaction Stereochemistry and Endo vs Exo Products. (2022). YouTube. [Link]
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Exo-Endo Isomerism in Diels-Alder Reaction. (n.d.). AK Lectures. [Link]
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EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR. (2014). SlideShare. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]
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Exo Vs Endo Products in The Diels Alder How To Tell Them Apart. (n.d.). Scribd. [Link]
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endo–exo isomerism. (n.d.). Wikipedia. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Georg Thieme Verlag. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed. [Link]
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distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]
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endo, exo, syn, anti. (n.d.). IUPAC Compendium of Chemical Terminology. [Link]
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Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. (2021). National Institutes of Health. [Link]
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How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. [Link]
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Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
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Validation of Analytical Methods. (2025). ResearchGate. [Link]
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How to get absolute configuration of organic chemistry? (2018). ResearchGate. [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (n.d.). OMICS International. [Link]
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Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]
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Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). IntechOpen. [Link]
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Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. [Link]
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Absolute Configuration and the (R) and (S) System. (2021). Chemistry LibreTexts. [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
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The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]
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Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton ePrints. [Link]
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A Senior Application Scientist's Guide to the Polymerization of Functionalized Norbornenes: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Functionalized Norbornenes
Norbornene and its derivatives have garnered significant attention in polymer chemistry, primarily due to the substantial ring strain inherent in their bicyclic structure, which provides a powerful thermodynamic driving force for polymerization.[1][2][3] This high reactivity allows for the synthesis of a diverse range of polymeric materials under various conditions. The true versatility of this monomer family is unlocked through the incorporation of functional groups, enabling the creation of polymers with precisely tailored chemical, physical, and biological properties.[4][5] These "functionalized" polymers are pivotal in advanced applications, from drug delivery systems and high-performance thermosets to advanced materials for electronics and catalysis.[5]
This guide provides an in-depth comparative analysis of the primary methods for polymerizing functionalized norbornenes: Ring-Opening Metathesis Polymerization (ROMP), Vinyl-Addition Polymerization, and, to a lesser extent, Cationic Polymerization.[6] We will explore the mechanistic underpinnings of each technique, critically evaluate the influence of monomer functionality on polymerization behavior, and provide validated experimental protocols to bridge theory with practice.
Ring-Opening Metathesis Polymerization (ROMP): A Powerful Tool for Macromolecular Design
ROMP is arguably the most prevalent method for polymerizing norbornenes, prized for its tolerance of a wide array of functional groups and the ability to afford living polymerization characteristics.[3][7] The reaction is driven by the release of ring strain and proceeds via a metal-alkylidene (carbene) catalyst.[2]
The ROMP Mechanism: A Catalytic Cycle of Olefin Exchange
The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[2] The metal carbene catalyst reacts with the carbon-carbon double bond of the norbornene monomer in a [2+2] cycloaddition. This is followed by a retro-[2+2] cycloreversion that opens the ring and regenerates a new metal carbene on the end of the growing polymer chain, which is then ready to react with the next monomer unit. This process preserves the monomer's unsaturation within the polymer backbone.[2]
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
The Catalyst's Role: From Schrock to Grubbs
The choice of catalyst is critical. Early systems were often poorly defined Ziegler-Natta type catalysts.[7] The development of well-defined Schrock (Molybdenum-based) and Grubbs (Ruthenium-based) catalysts revolutionized the field.
-
Schrock Catalysts (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂): These are highly active catalysts capable of polymerizing even sterically hindered monomers.[8] However, they exhibit high sensitivity to air and moisture and have limited tolerance for protic functional groups.
-
Grubbs Catalysts (e.g., RuCl₂(PCy₃)₂(=CHPh)): Ruthenium-based catalysts offer a superb balance of reactivity and stability.[9] They are significantly more tolerant of air, moisture, and a wide variety of functional groups, including esters, amides, and alcohols.[9][10] The evolution from first to second and third-generation Grubbs catalysts has brought catalysts with higher activity and even greater functional group compatibility, making them the workhorses of modern ROMP.[9][11]
The Decisive Influence of Norbornene Functionalization
The nature and position of the substituent on the norbornene ring profoundly impact polymerization kinetics and catalyst stability.
-
Coordinating Functional Groups: Lewis basic groups like hydroxyls (-OH), carboxylic acids (-COOH), and nitriles (-CN) can directly coordinate to the electron-deficient metal center of the catalyst. This coordination can compete with the incoming monomer, slowing the reaction or, in some cases, leading to complete deactivation of the catalyst.[12] In contrast, "softer" or less basic functionalities like esters (-COOMe) and ethers are generally well-tolerated and polymerize efficiently.[12]
-
Steric Effects and Isomerism: The stereochemistry of the substituent matters. Endo isomers, where the functional group is pointed towards the double bond, often exhibit slower polymerization rates than their exo counterparts due to steric hindrance around the catalytic site.[13] In some cases, chelation between an endo substituent (like an ester) and the ruthenium center can occur, influencing the rate-determining step of the polymerization.[13] For achieving high polymerization rates, exo isomers are generally preferred.[3]
-
Electronic Effects: While less pronounced than coordination or steric effects, the electronic nature of the substituent can modulate the reactivity of the norbornene double bond, though this is often a secondary consideration compared to the direct interaction with the catalyst.
Comparative Data for ROMP of Functionalized Norbornenes
The following table summarizes representative data from the literature, illustrating the impact of functionality on ROMP.
| Monomer (Functional Group) | Catalyst | Monomer/Catalyst Ratio | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Norbornene-COOMe (Ester) | W-based Complex[12] | 200 | >95 | 45.2 | 1.65 | [12] |
| Norbornene-OH (Hydroxyl) | W-based Complex[12] | 200 | 0 (Deactivated) | - | - | [12] |
| Norbornene-COOH (Acid) | W-based Complex[12] | 200 | 0 (Deactivated) | - | - | [12] |
| Norbornene-CH₂Br (Bromoalkyl) | Grubbs 2nd Gen[14] | 100 | High | - | - | [14] |
| Norbornene-Perylene Diimide | Grubbs 3rd Gen[11] | 50 | >99 | 24.3 | 1.07 | [11] |
Vinyl-Addition Polymerization: Crafting Saturated Backbones
Vinyl-addition polymerization is a distinct and powerful alternative to ROMP. Instead of opening the ring, this method proceeds exclusively across the double bond, leaving the bicyclic norbornene unit intact in the polymer backbone.[4][15] The resulting polymers possess fully saturated, rigid backbones, which imparts high thermal stability and chemical resistance.[4]
The Vinyl-Addition Mechanism
This polymerization is typically catalyzed by late transition metal complexes, most notably cationic Palladium(II) systems.[16][17] The active catalyst inserts the norbornene double bond into a metal-hydride or metal-alkyl bond, initiating a chain-growth process where subsequent monomers add in a similar fashion.
Caption: The mechanism of cationic vinyl-addition polymerization of norbornene.
Catalysts for Vinyl-Addition
Palladium-based catalysts are predominant. Modern systems often involve single-component, air-stable cationic Pd-complexes with N-heterocyclic carbene (NHC) ligands.[15] These advanced catalysts exhibit excellent activity, can function at very low loadings (down to the ppm level), and show remarkable tolerance to air, moisture, and a variety of functional groups.[15][18] Cocatalysts, such as methylaluminoxane (MAO) or borate activators, are often used with simpler palladium precursors to generate the active cationic species.[17]
Impact of Functional Groups in Vinyl-Addition
The tolerance of Pd(II) catalysts to functional groups is a key advantage.
-
Polar and Protic Groups: Unlike many ROMP catalysts that are deactivated by protic groups, advanced Pd-NHC systems can successfully polymerize norbornenes bearing esters, alcohols, and even acids, although reactivity may be modulated.
-
Monomer Reactivity: The reactivity can be sensitive to the location of the functional group. For monomers like 5-vinyl-2-norbornene (VNB), polymerization is highly chemoselective, proceeding through the strained endocyclic (norbornenyl) double bond while leaving the pendant vinyl group untouched for potential post-polymerization modification.[16][18]
-
Linker Length: In monomers with bromoalkyl side chains, the reactivity is influenced by the length of the linker between the norbornene ring and the bromine atom. Monomers with longer linkers tend to be more reactive, as the electron-withdrawing bromine atom is further from the double bond.[4]
Comparative Data for Vinyl-Addition Polymerization
| Monomer (Functional Group) | Catalyst System | Monomer/Catalyst Ratio | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Norbornene | PCN Pincer Pd(II)/MAO[17] | 10000 | 97.9 | 1050 | 2.13 | [17] |
| 5-Vinyl-2-norbornene (VNB) | [Pd₂(μ-Br)₂(η³-C₁₄H₁₄F₅)₂]/PCy₃/NaBArF₄[18] | 500000 | 99 | 102 | 1.8 | [18] |
| Norbornene-CH₂CH₂Br | (NHC)Pd-System[4] | 2000 | 99 | 280 | 1.6 | [4] |
| Norbornene-CH₂Br | (NHC)Pd-System[4] | 2000 | 15 | 22 | 1.4 | [4] |
Cationic Polymerization: An Alternative Route
While less common than ROMP or vinyl-addition, cationic polymerization is another viable method.[6] It is typically initiated by strong Lewis acids, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with a proton source like water or an alcohol.[19] This method can produce high molecular weight polymers, but control over the polymer structure can be more challenging. Depending on the monomer, the polymerization can proceed either via a vinyl-addition type mechanism or through transannular polymerization, which involves rearrangement of the cationic intermediate.[19]
Experimental Protocols: From Bench to Polymer
Adherence to validated protocols is essential for reproducibility and success.
General Experimental Workflow
Caption: A standard workflow for controlled polymerization of norbornenes.
Protocol 1: ROMP of an Ester-Functionalized Norbornene
Objective: To synthesize poly(exo-norbornene methyl ester) using Grubbs 3rd Generation Catalyst.
Materials:
-
exo-5-Norbornenecarboxylic acid methyl ester (purified by distillation or column chromatography)
-
Grubbs 3rd Generation Catalyst [(H₂IMes)(pyr)₂(Cl)₂Ru=CHPh]
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (inhibitor)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, weigh Grubbs 3rd Generation Catalyst (e.g., 5.0 mg) into a dry vial and dissolve it in DCM (e.g., 2.0 mL) to create a stock solution.
-
In a separate vial, dissolve the norbornene monomer (e.g., 200 mg) in DCM (4.0 mL).
-
Initiate the polymerization by rapidly injecting the desired amount of catalyst stock solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by observing the increase in viscosity. Typical reaction times range from 15 minutes to 2 hours.
-
Quench the reaction by adding a few drops of ethyl vinyl ether, which deactivates the catalyst. Stir for 20 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR: Confirm the disappearance of monomer olefinic protons (~6 ppm) and the appearance of polymer backbone olefinic protons (~5.4 ppm).
-
GPC/SEC: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
Protocol 2: Vinyl-Addition Polymerization of Norbornene
Objective: To synthesize vinyl-addition polynorbornene using a Palladium-NHC catalyst.
Materials:
-
Norbornene (sublimed)
-
[(IPr)Pd(allyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
Anhydrous, degassed toluene
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, prepare the active catalyst. To a solution of [(IPr)Pd(allyl)Cl] (e.g., 10 mg) in toluene (5 mL), add one equivalent of NaBArF₂₄. A white precipitate of NaCl will form. Stir for 1 hour and filter or centrifuge to obtain a clear solution of the active cationic catalyst.
-
In a separate reaction vessel, dissolve norbornene (e.g., 1.0 g) in toluene (10 mL).
-
Initiate the polymerization by adding a specific volume of the catalyst solution to the monomer solution via syringe. The reaction is often exothermic.
-
Stir at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 1 hour).
-
Terminate the polymerization by exposing the solution to air and precipitating the polymer into a large volume of methanol.
-
Filter the resulting white polymer, wash thoroughly with methanol, and dry in a vacuum oven.
Characterization:
-
¹H & ¹³C NMR: Confirm the absence of any olefinic signals, indicating a fully saturated polymer backbone, consistent with the vinyl-addition mechanism.[17]
-
DSC/TGA: Determine the glass transition temperature (Tg) and thermal decomposition temperature. Vinyl-addition polynorbornenes typically exhibit very high thermal stability.[17]
Conclusive Comparison: Choosing the Right Pathway
The selection of a polymerization method is dictated by the desired polymer properties and the nature of the monomer's functional groups.
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Vinyl-Addition Polymerization | Cationic Polymerization |
| Polymer Backbone | Unsaturated (C=C bonds) | Saturated (all C-C bonds) | Saturated (typically) |
| Driving Force | High Ring Strain Release | Favorable Thermodynamics | Cationic Initiation |
| Typical Catalysts | Ru-based (Grubbs), Mo-based (Schrock) | Pd(II)-based, Ni(II)-based | Strong Lewis Acids (e.g., B(C₆F₅)₃) |
| Functional Group Tolerance | Good to Excellent (esp. Grubbs) but sensitive to strong coordinating groups. | Excellent, including many protic groups with modern catalysts. | Moderate; sensitive to nucleophiles. |
| Control over Architecture | Excellent; "living" polymerization is readily achievable, enabling block copolymers. | Good; can be "living" or controlled with specific catalysts. | Less controlled; side reactions are more common. |
| Key Polymer Properties | Amenable to post-polymerization modification at backbone double bonds. | High thermal stability, high Tg, chemically resistant. | High thermal stability. |
References
-
Di-Iorio, M. et al. (2020). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Available at: [Link]
-
Al-Assy, A. et al. (n.d.). The polymerization mechanisms of norbornene. ResearchGate. Available at: [Link]
-
Bielawski, C. W. et al. (2001). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. Macromolecules, ACS Publications. Available at: [Link]
-
Kim, J. Y. et al. (n.d.). End-functionalization of ring-opened poly(norbornene)s prepared by ROMP using the molybdenum alkylidene initiator (A1a). ResearchGate. Available at: [Link]
-
Nomura, K. et al. (1998). Polymerization of functionalized norbornenes employing Mo(CH-t-Bu)(NAr)(O-t-Bu)2 as the initiator. Macromolecules, ACS Publications. Available at: [Link]
-
Fogg, D. E. et al. (2009). Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. RSC Publishing. Available at: [Link]
-
Chen, E. Y. X. (2009). Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal Catalysts. Chemical Reviews. Available at: [Link]
-
Otsuka, H. et al. (2023). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. RSC Publishing. Available at: [Link]
-
Nozaki, K. et al. (2022). Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization of 5-Vinyl-2-norbornene under Cooling-Assisted Isothermal Control for Enhanced Chemoselectivity. ACS Applied Polymer Materials. Available at: [Link]
-
Sun, X. et al. (2023). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. Available at: [Link]
-
Matson, J. B. et al. (2021). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. Available at: [Link]
-
Fogg, D. E. et al. (n.d.). Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. Available at: [Link]
-
Jiang, Q. et al. (2018). A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. Wuhan University of Technology. Available at: [Link]
-
Tsvetkova, A. et al. (2022). Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. MDPI. Available at: [Link]
-
Boydston, A. J. et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Bielawski, C. W. (2007). Living ring-opening metathesis polymerization. Elsevier. Available at: [Link]
-
Bielawski, C. W. et al. (n.d.). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. ResearchGate. Available at: [Link]
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Smith, A. (2014). Ruthenium-Based Olefin Metathesis Catalysts Bearing pH-Responsive Ligands. The Aquila Digital Community. Available at: [Link]
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Peris, E. et al. (2021). Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts. Polymer Chemistry, RSC Publishing. Available at: [Link]
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Matson, J. B. et al. (2023). Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. RSC Publishing. Available at: [Link]
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Boydston, A. J. et al. (n.d.). A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. ResearchGate. Available at: [Link]
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Shults, T. et al. (2014). Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes. Macromolecules, ACS Publications. Available at: [Link]
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Gal, Y. S. et al. (n.d.). Vinyl addition polymerization of norbornene using cyclopentadienylzirconium trichloride activated by isobutyl-modified methylaluminoxane. ResearchGate. Available at: [Link]
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Ogoshi, T. et al. (2019). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. MDPI. Available at: [Link]
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Tsvetkova, A. et al. (2022). Air-Stable Single-Component Pd-Catalysts for Vinyl-Addition Polymerization of Functionalized Norbornenes. ACS Catalysis. Available at: [Link]
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Jasti, R. et al. (2018). Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space. PMC, PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride Isomer Stability
For professionals in drug development and materials science, understanding the relative stability of isomers is paramount. The rigid bicyclo[2.2.1]heptane framework, a common motif in natural products and synthetic compounds, presents unique stereochemical challenges that directly influence molecular properties and reactivity.[1][2] This guide provides an in-depth computational methodology for comparing the stability of the endo and exo isomers of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, offering a robust framework for researchers to apply to their own systems.
We will move beyond a simple protocol, delving into the causal reasoning behind methodological choices and interpreting the expected results through the lens of fundamental chemical principles.
The Central Question: Endo vs. Exo Stability
The core of our investigation lies in determining which isomer, endo or exo, of this compound represents the lower energy, and therefore more stable, conformation. The orientation of the carbonyl chloride substituent relative to the bicyclic ring system is the sole difference, yet it has profound implications for the molecule's overall energy due to steric and electronic effects.[3][4]
Generally, in norbornene systems, the exo position is sterically favored.[5] An endo substituent experiences non-bonded interactions and steric repulsion with the hydrogen atoms on the C5/C6 portion of the opposing bridge and the C7 bridge. This guide will outline a computational workflow to quantify this energy difference.
The Computational Strategy: Density Functional Theory (DFT)
To accurately model the stability of these isomers, we will employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[6] DFT calculates the electron density of a system to determine its energy and other properties.
Our choice of DFT is deliberate. It allows us to not only calculate the total electronic energy but also to perform geometry optimization to find the lowest energy structure for each isomer and confirm these structures are true minima on the potential energy surface through frequency calculations.
Logical Workflow for Isomer Stability Analysis
The following diagram illustrates the comprehensive workflow for our computational analysis. This self-validating process ensures that our final energy comparison is based on true energy minima.
Caption: Steric hindrance in endo vs. exo isomers.
Quantitative Data Summary
The following table presents illustrative data that one would expect to obtain from the computational protocol described above. These values quantify the greater stability of the exo isomer.
| Isomer | ZPVE-Corrected Energy (Hartrees) | Relative Energy (ΔE) (kcal/mol) | Imaginary Frequencies | Stability |
| exo -Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | -800.12345 | 0.00 | 0 | More Stable |
| endo -Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | -800.12000 | +2.16 | 0 | Less Stable |
Note: Energy values are hypothetical for illustrative purposes. The relative energy is calculated relative to the more stable isomer.
The positive relative energy of ~2.16 kcal/mol for the endo isomer clearly indicates it is less stable than the exo isomer, a result that aligns with the principles of steric hindrance.
Conclusion for the Practicing Scientist
This guide provides a comprehensive and scientifically grounded protocol for the computational analysis of this compound isomer stability. By employing DFT for geometry optimization and frequency verification, researchers can reliably quantify the energetic differences between endo and exo isomers.
The expected outcome, consistent with foundational principles of stereochemistry, is the greater stability of the exo isomer due to the avoidance of intramolecular steric repulsion. [4][5]This computational framework is not limited to the title compound and can be readily adapted by drug development and materials science professionals to predict and understand the stability of other substituted bicyclic systems, enabling more informed decisions in molecular design and synthesis.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: Essential Safety and Operational Protocols
For the modern researcher, Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a valuable reagent, prized for its unique strained bicyclic structure and reactive acyl chloride moiety. This combination makes it an excellent building block in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. However, these same properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the why behind each safety recommendation, empowering you to handle this chemical with confidence and precision.
The information herein is synthesized from safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The core hazards stem from two key features: the inherent reactivity of the acyl chloride group and the potential irritant properties of the bicycloheptene scaffold.
Understanding the Core Hazards
This compound is anticipated to be a corrosive and irritating compound. The primary danger lies with the acyl chloride functional group, which reacts readily with water and other nucleophiles (including moisture on skin or in the respiratory tract) to produce hydrochloric acid (HCl). This reaction is exothermic and can lead to thermal and chemical burns.
Anticipated Hazard Profile:
| Hazard Classification | Description | Rationale & Implication for Handling |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | All routes of exposure must be strictly controlled through engineering controls and appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[2][3] | The rapid generation of HCl upon contact with moisture makes immediate and thorough decontamination critical. Protective gloves and clothing are mandatory. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[1][2][3] | The eyes are extremely sensitive to the corrosive effects of HCl. Chemical splash goggles and a face shield are essential. |
| Respiratory Irritation | May cause respiratory irritation. The vapors are corrosive to the respiratory tract.[1][3][4] | All handling of the open container must be performed within a certified chemical fume hood to prevent inhalation of vapors. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a checklist; it's a calculated response to the specific chemical threats posed by the reagent. For this compound, a multi-layered approach is crucial.
Eye and Face Protection: Non-Negotiable
-
Primary Protection: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. They provide a seal around the eyes, protecting against splashes from all angles.
-
Secondary Protection: A full-face shield must be worn over the safety goggles when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing, such as transfers or reaction quenching. This is critical because the reaction with ambient moisture can create aerosols of HCl.
Skin and Body Protection: A Barrier Against Corrosion
-
Gloves: Standard nitrile examination gloves may not offer sufficient protection for prolonged contact.
-
Recommended: Use neoprene or nitrile rubber gloves.[5] Always double-glove to simplify decontamination in case of a splash.
-
Causality: The acyl chloride can permeate or degrade glove materials. It is imperative to check the manufacturer's glove compatibility data. After any contact, immediately remove and dispose of the outer glove and wash your hands.
-
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. This prevents skin exposure on the arms.
-
Clothing and Footwear: Full-length pants and closed-toe, chemical-resistant shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.
Respiratory Protection: Engineering Controls First
-
Primary Control: All manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood.[6] This is the most effective way to prevent inhalation of its corrosive vapors.
-
Secondary Control (Emergency Use): A NIOSH-approved respirator with an acid gas (e.g., hydrogen chloride) cartridge may be required for emergency situations like a large spill outside of a fume hood.[2] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).
Operational Plan: From Benchtop to Waste
A seamless workflow that integrates safety at every step is essential for preventing incidents.
Step 1: Preparation and Handling
-
Ventilation Check: Before beginning work, verify that the chemical fume hood has a current certification and is drawing air correctly.
-
Inert Atmosphere: Due to its water reactivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or moisture-sensitive reactions.
-
Glassware: Ensure all glassware is scrupulously dried in an oven and cooled under a stream of dry gas before use.
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to the atmosphere. Avoid pouring from an open container.
-
Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[2][5] The container must be tightly sealed.[1][2][4] For added security, store it within a secondary container.
Step 2: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent injury and facility contamination.
Workflow for Spill Response:
Caption: Decision workflow for handling a chemical spill.
Spill Cleanup Procedure (Small spill, inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with a non-reactive absorbent material like sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the area with a dry solvent (e.g., acetone), followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[1][7]
Step 3: Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregation: Keep this waste stream separate from other chemical waste.
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The recommended disposal method is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to handle the corrosive combustion byproducts.[6]
-
Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal.[1][6]
Emergency First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[1][2]
By understanding the chemical principles behind the hazards of this compound, you can implement these safety and handling protocols not just as rules to be followed, but as a logical framework for ensuring your safety and the integrity of your research.
References
- Apollo Scientific. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid Safety Data Sheet.
- GHC. (2024). Carbonyl Chloride Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride.
-
National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)hept-5-en-2-ol. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (n.d.). Bicyclo[2.2.1]hept-2-ene Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%.
- ResearchGate. (2025). Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide.
- CAS Common Chemistry. (n.d.). 3,3-Dimethylthis compound.
- Gelest, Inc. (2015). Safety Data Sheet: (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE.
- Thieme. (n.d.). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids.
- Made-in-China.com. (n.d.). Top Quality this compound CAS#27063-48-5.
- Chemchart. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
- Matrix Scientific. (n.d.). Safety Data Sheet for 3-({[tert-Butoxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
